(R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
Description
BenchChem offers high-quality (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-amino-4-(2,5-dichlorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEDYAFWGILHRM-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)CC[C@H](C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
The following technical guide details the chemical properties, synthesis, and handling of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. This document is structured as a research monograph for scientists and drug development professionals.
Introduction & Compound Identity
(R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a specialized non-proteinogenic amino acid , specifically a halogenated derivative of homophenylalanine . It serves as a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and pharmaceutical intermediates where the 2,5-dichlorophenyl moiety provides unique steric bulk and lipophilicity.
Unlike standard amino acids, the extended carbon chain (butyric acid backbone) and the specific halogenation pattern allow this molecule to target hydrophobic pockets in enzymes (e.g., ACE, NEP) or G-protein coupled receptors (GPCRs) with high selectivity.
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | (2R)-2-amino-4-(2,5-dichlorophenyl)butanoic acid |
| Common Name | (R)-2,5-Dichlorohomophenylalanine |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ |
| Molecular Weight | 248.11 g/mol |
| Chiral Center | C2 (R-configuration) |
| SMILES | Nccc1Cl)C(=O)O |
| CAS Number | Not widely indexed; refer to structural analogs (e.g., 3,5-dichloro: 1260597-00-9) |
Physicochemical Properties
Understanding the physicochemical behavior of this compound is essential for purification and formulation. As a zwitterionic molecule, its solubility and stability are highly pH-dependent.
Solubility & Stability Profile
-
Zwitterionic Nature: Like all alpha-amino acids, it exists as a zwitterion in neutral aqueous solutions. The presence of the electron-withdrawing chlorine atoms on the phenyl ring slightly lowers the pKa of the ammonium group compared to homophenylalanine.
-
Isoelectric Point (pI): Estimated at pH 5.5 – 6.0 . At this pH, net charge is zero, and water solubility is at its minimum.
-
Solvent Compatibility:
-
Water:[1] Low solubility (< 5 mg/mL) at neutral pH.
-
Acidic Media (0.1 M HCl): Highly soluble (forms hydrochloride salt).
-
Basic Media (0.1 M NaOH): Highly soluble (forms sodium carboxylate salt).
-
Organic Solvents: Insoluble in non-polar solvents (Hexane, DCM). Soluble in polar aprotic solvents (DMSO, DMF) or lower alcohols (Methanol) when protonated.
-
Lipophilicity & Sterics
The 2,5-dichloro substitution pattern introduces significant lipophilicity and steric hindrance:
-
LogP (Predicted): ~2.5 – 3.0 (Significantly more hydrophobic than Homophenylalanine, LogP ~1.2).
-
Steric Implications: The chlorine at the ortho (2-position) creates steric clash with the backbone, restricting conformational freedom. This is often exploited in drug design to lock bioactive conformations.
Synthesis & Stereochemistry
The synthesis of the enantiopure (R)-isomer is the most critical technical challenge. Two primary routes are recommended: Asymmetric Hydrogenation (Chemical) and Enzymatic Resolution (Biocatalytic).
Route A: Asymmetric Hydrogenation (Scalable Chemical Route)
This route uses a chiral Rhodium catalyst to hydrogenate a dehydro-amino acid precursor.
Step-by-Step Protocol:
-
Heck Reaction: Coupling of 2,5-dichloroiodobenzene with methyl acetamidoacrylate to form the dehydro-amino acid ester.
-
Asymmetric Hydrogenation: Use of [Rh(COD)2]BF4 with a chiral phosphine ligand (e.g., (R,R)-DuPhos or (S)-BINAP ) under H₂ pressure (5–10 bar).
-
Note: To obtain the (R)-amino acid , one typically uses the (S)-ligand (depending on the specific ligand's quadrant diagram).
-
-
Hydrolysis: Acidic hydrolysis (6M HCl, reflux) to remove the ester and acetyl protecting groups, yielding the free amino acid hydrochloride.
Route B: Enzymatic Resolution (Biocatalytic Route)
Biocatalysis offers higher enantiomeric excess (ee > 99%) under mild conditions.
Protocol:
-
Substrate Preparation: Synthesize racemic N-acetyl-2-amino-4-(2,5-dichlorophenyl)butyric acid.
-
Enzymatic Hydrolysis: Incubate with Acylase I (from Aspergillus melleus) at pH 7.5, 37°C.
-
Separation: Acidify to pH 2 and extract the (R)-N-acetyl compound with Ethyl Acetate (the free (S)-amino acid remains in the aqueous phase).
-
Final Deprotection: Hydrolyze the isolated (R)-N-acetyl compound with HCl to yield (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
Synthesis Workflow Diagram
Figure 1: Comparison of Asymmetric Hydrogenation (Chemical) and Enzymatic Resolution (Biocatalytic) pathways.
Chemical Reactivity & Derivatization
For drug development, this molecule is rarely the final product. It is a scaffold.
N-Terminus Protection
The primary amine is nucleophilic but sterically unhindered.
-
Fmoc-Protection: React with Fmoc-OSu in Water/Dioxane with NaHCO₃. Critical for Solid Phase Peptide Synthesis (SPPS).
-
Boc-Protection: React with Boc₂O in NaOH/THF.
C-Terminus Activation
-
Esterification: Treatment with Thionyl Chloride in Methanol yields the Methyl Ester Hydrochloride quantitatively.
-
Amidation: Coupling with amines requires standard agents (HATU, EDC/HOBt). Note: The bulky 2,5-dichlorophenyl group at the gamma-position does not significantly hinder alpha-carbon activation.
Aromatic Functionalization
The 2,5-dichloro ring is deactivated but can participate in specialized cross-couplings:
-
Suzuki-Miyaura: The Cl atoms are generally stable under standard peptide coupling conditions. However, using specialized Buchwald ligands (e.g., XPhos) and Pd catalysts can force coupling at the Cl positions if scaffold diversification is required.
Analytical Characterization
Validating the identity and purity of the (R)-isomer is mandatory.
Chiral HPLC Method
To determine Enantiomeric Excess (ee):
-
Column: Daicel Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids).
-
Mobile Phase:
-
AD-H: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Crownpak: Perchloric acid (pH 1.5) aqueous solution (for free amino acid).
-
-
Detection: UV at 210 nm (Amide/Carboxyl) and 254 nm (Phenyl ring).
-
Expected Result: The (R)-isomer typically elutes after the (S)-isomer on Crownpak columns (verify with racemic standard).
NMR Spectroscopy (Proton H1)
-
Alpha-H: Triplet or dd at ~3.8–4.0 ppm.
-
Beta-H (CH₂): Multiplet at ~2.0–2.2 ppm.
-
Gamma-H (CH₂): Multiplet at ~2.6–2.8 ppm (Benzylic).
-
Aromatic-H:
-
H-3 (between Cl): Singlet or small doublet at ~7.4 ppm.
-
H-4/H-6: Doublets at ~7.2–7.3 ppm.
-
Diagnostic: The 2,5-substitution pattern shows a distinct splitting compared to 2,4- or 3,5-isomers.
-
Handling & Safety (MSDS Summary)
| Hazard Class | Description | Precautions |
| Acute Toxicity | Likely low (Category 4). Halogenated aromatics can be irritants. | Wear nitrile gloves and safety glasses. |
| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Use in a fume hood. Avoid dust inhalation. |
| Storage | Hygroscopic (as HCl salt). | Store at 2-8°C, desiccated, under inert gas (Argon). |
References
-
Biocatalytic Resolution of Amino Acids
-
Asymmetric Hydrogenation
- Title: Asymmetric Synthesis of Unnatural Amino Acids via Hydrogen
- Source:Chemical Reviews.
-
URL:[Link]
-
Synthesis of Halogenated Homophenylalanines
- Title: Synthesis of 2-Amino-4-(2-chlorophenyl)
- Source:PubChem / NIH D
-
URL:[Link](Structural Analog Data)
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- 4. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 5. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to 2,5-Dichlorophenyl Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is a perpetual challenge. Among the myriad of scaffolds explored, amino acid derivatives have consistently proven to be a fertile ground for innovation, owing to their inherent biocompatibility and chiral nature. When conjugated with strategically chosen chemical moieties, their therapeutic potential can be significantly amplified. This guide delves into the core principles governing the structure-activity relationship (SAR) of a particularly compelling class of compounds: 2,5-dichlorophenyl amino acid derivatives. By dissecting the influence of each structural component on biological activity, we aim to provide a foundational understanding for researchers dedicated to the rational design of next-generation therapeutics.
The Core Scaffold: A Union of Rigidity and Flexibility
The fundamental architecture of a 2,5-dichlorophenyl amino acid derivative brings together two key components: the rigid, electron-withdrawing 2,5-dichlorophenyl group and the versatile amino acid backbone. This combination creates a unique physicochemical profile that can be finely tuned to achieve desired biological effects.
The 2,5-dichloro substitution pattern on the phenyl ring is not arbitrary. The chlorine atoms exert a strong electron-withdrawing inductive effect, influencing the overall electron density of the aromatic ring. This can impact key molecular interactions, such as pi-pi stacking and cation-pi interactions, with biological targets. Furthermore, the steric bulk and positioning of the chlorine atoms can enforce a specific conformation, or "bioactive conformation," that is crucial for optimal binding to a receptor or enzyme active site.
The amino acid component provides a chiral center, introducing stereoselectivity into the biological activity. The nature of the amino acid side chain (R-group) offers a primary point of diversification, allowing for the modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.
Diagram 1: Core Scaffold of 2,5-Dichlorophenyl Amino Acid Derivatives
Caption: General structure highlighting the key pharmacophoric elements.
Structure-Activity Relationship (SAR) Insights: A Multifaceted Analysis
The biological activity of 2,5-dichlorophenyl amino acid derivatives is a composite of the contributions from each part of the molecule. A systematic exploration of these contributions is essential for optimizing therapeutic efficacy. While a comprehensive SAR study for a single, unified class of these derivatives is not extensively documented in publicly available literature, we can synthesize findings from related compound classes to build a predictive framework. A particularly relevant and well-studied class of amino acid derivatives are the 2,5-diketopiperazines (DKPs), which are cyclic dipeptides.[1] These structures have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2]
The Influence of the 2,5-Dichlorophenyl Moiety
The dichlorinated phenyl ring is a critical determinant of activity. Its primary roles include:
-
Hydrophobicity and Membrane Permeability: The lipophilic nature of the dichlorophenyl group can enhance the ability of the molecule to cross cellular membranes and reach intracellular targets.
-
Target Binding: The specific substitution pattern creates a distinct electronic and steric profile that can lead to high-affinity interactions with hydrophobic pockets within target proteins.
-
Metabolic Stability: The presence of chlorine atoms can block sites of metabolism, potentially increasing the half-life of the compound.
In studies of other dichlorophenyl-containing compounds, the position of the chlorine atoms has been shown to be crucial for activity. For instance, in a series of PPARγ-targeted antidiabetics, a 2,4-dichloro substitution pattern was found to be important for high transcriptional potency.[3] While a direct comparison is not available, this highlights the sensitivity of biological activity to the specific arrangement of substituents on the phenyl ring.
The Role of the Amino Acid and its Side Chain (R-group)
The amino acid component introduces chirality and a point for significant structural diversification through the R-group.
-
Stereochemistry: The stereochemistry at the alpha-carbon is often critical for biological activity. One enantiomer may exhibit significantly higher potency than the other due to a better fit in the chiral binding site of the target protein.
-
Side Chain Functionality:
-
Aliphatic Side Chains (e.g., Glycine, Alanine, Valine): These can modulate the size and lipophilicity of the molecule, influencing its fit within a binding pocket.
-
Aromatic Side Chains (e.g., Phenylalanine, Tryptophan): These can participate in pi-pi stacking or hydrophobic interactions. In some tryptophan-derived DKPs, these interactions are crucial for their antiviral activities.[4]
-
Polar/Charged Side Chains (e.g., Serine, Aspartic Acid, Lysine): These can form hydrogen bonds or electrostatic interactions with the target, which can significantly enhance binding affinity and selectivity.
-
Modifications to the Carboxyl and Amino Termini
The free carboxyl and amino groups of the amino acid backbone provide further opportunities for modification to fine-tune the molecule's properties.
-
Esterification/Amidation of the Carboxyl Group: Converting the carboxylic acid to an ester or an amide can increase lipophilicity and cell permeability. This strategy is often employed to create prodrugs that are hydrolyzed to the active carboxylic acid within the cell.
-
Acylation/Alkylation of the Amino Group: Modification of the amino group can alter the molecule's basicity and hydrogen bonding capacity.
Biological Activities and Mechanistic Insights: A Focus on Anticancer and Antimicrobial Potential
While the full spectrum of biological activities for 2,5-dichlorophenyl amino acid derivatives is still under exploration, existing research on related compounds points towards significant potential in oncology and infectious diseases.
Anticancer Activity
Many natural and synthetic 2,5-diketopiperazines have demonstrated promising anticancer properties. The proposed mechanisms of action are often multifaceted and can include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Table 1: Representative Anticancer Activity of DKP Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 (a 3,6-diunsaturated 2,5-DKP) | A549 (Lung) | 1.2 | [5] |
| Compound 11 (a 3,6-diunsaturated 2,5-DKP) | Hela (Cervical) | 0.7 | [5] |
| Compound 4m (an allyl-protected 2,5-DKP) | U937 (Leukemia) | 0.5 | [6] |
| Compound 4m (an allyl-protected 2,5-DKP) | K562 (Leukemia) | 0.9 | [6] |
The introduction of a 2,5-dichlorophenyl group could potentially enhance the anticancer activity of an amino acid derivative by promoting its uptake into cancer cells and facilitating its interaction with intracellular targets that regulate cell survival and proliferation.
Diagram 2: Proposed Apoptotic Pathway
Caption: A simplified schematic of a potential apoptosis induction pathway.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Amino acid-derived scaffolds, including DKPs, have shown activity against a range of bacteria and fungi.[7] The stereochemistry of the amino acid components can play a significant role in their antimicrobial potency.[7]
The 2,5-dichlorophenyl moiety, as part of other molecular scaffolds, has also been associated with antimicrobial effects. For example, dichlorophen-functionalized gold nanoparticles have demonstrated activity against carbapenem-resistant Enterobacteriaceae.[8] This suggests that incorporating this moiety into an amino acid derivative could be a promising strategy for developing new antimicrobial drugs.
Experimental Protocols for Biological Evaluation
The biological evaluation of novel 2,5-dichlorophenyl amino acid derivatives requires a systematic approach, starting with in vitro assays to determine their cytotoxic or antimicrobial activity, followed by more detailed mechanistic studies.
In Vitro Cell Viability Assay (XTT Assay)
The XTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 2,5-dichlorophenyl amino acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan product.[9]
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm with a reference wavelength of >650 nm).[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram 3: XTT Assay Workflow
Caption: A streamlined workflow for assessing cell viability using the XTT assay.
Western Blot Analysis for Apoptosis Markers
To investigate whether a compound induces apoptosis, Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins, such as caspases and members of the Bcl-2 family.[11]
Step-by-Step Methodology:
-
Cell Lysis: After treating cells with the compound, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression.
Conclusion and Future Directions
The exploration of 2,5-dichlorophenyl amino acid derivatives represents a promising avenue in the pursuit of novel therapeutics. The inherent versatility of the amino acid scaffold, combined with the distinct physicochemical properties imparted by the 2,5-dichlorophenyl moiety, provides a rich chemical space for the design of potent and selective modulators of biological targets. While this guide has synthesized current understanding from related fields, it is clear that dedicated and systematic SAR studies on this specific class of compounds are warranted.
Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis of focused libraries of 2,5-dichlorophenyl amino acid derivatives with systematic variations in the amino acid side chain, stereochemistry, and terminal group modifications, followed by high-throughput screening against a panel of cancer cell lines and microbial strains.
-
Target Identification: Elucidating the specific molecular targets of active compounds to understand their mechanism of action.
-
In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
By embracing a rational, structure-based approach to drug design, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.
References
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Mendes, V., et al. (2024). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. MDPI. Available at: [Link]
- Fan, T., et al. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. PMC.
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]
- Stayrook, K. R., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC.
- Halberstam, M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed.
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ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be.... Available at: [Link]
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- Goher, S. S., et al. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current Pharmaceutical Design.
- Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online.
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Therapeutic potential of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid in drug discovery
Topic: Therapeutic Potential of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric Acid in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
A Strategic Scaffold for Peptidomimetics and Transporter-Targeted Therapies
Executive Summary: The Halogenated Homophenylalanine Advantage
(R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid represents a sophisticated class of non-proteinogenic amino acids (NPAAs) , specifically a halogenated derivative of homophenylalanine (Hph). In modern drug discovery, this scaffold serves two critical functions: as a metabolically stable building block in peptidomimetics and as a high-affinity probe for large neutral amino acid transporters (LAT1/LAT2).
Unlike natural amino acids, the incorporation of the 2,5-dichlorophenyl moiety introduces significant steric bulk and lipophilicity (logP modulation), while the (R)-configuration (D-isomer equivalent in this context) provides resistance to endogenous proteases. This guide delineates the mechanistic utility of this compound in oncology (via LAT1 targeting) and peptide engineering, providing actionable protocols for its synthesis and biological evaluation.
Molecular Architecture & Physicochemical Profile
Understanding the structural pharmacophore is essential for rational drug design.
Structural Deconstruction
-
Core Scaffold:
-Amino-butyric acid backbone (homologated phenylalanine). -
Pharmacophore: The 2,5-dichlorophenyl ring at the
-position.-
Electronic Effect: The chlorine atoms at positions 2 and 5 are electron-withdrawing, reducing the electron density of the phenyl ring. This alters
stacking interactions with receptor residues (e.g., aromatic cage of transporters). -
Steric Effect: The ortho-chlorine (position 2) creates a "twist" in the side chain conformation, restricting rotation and potentially locking the molecule into a bioactive conformation.
-
-
Stereochemistry: The (R)-enantiomer is non-natural. This is critical for evading enzymatic degradation (e.g., by chymotrypsin-like proteases) and for targeting specific stereoselective binding pockets in transporters like LAT1.
Physicochemical Properties (Calculated)
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | ~248.1 g/mol | Fragment-based screening compliant. |
| cLogP | 2.8 - 3.2 | Enhanced membrane permeability compared to Phe/Hph. |
| Polar Surface Area (PSA) | ~63 Ų | Good oral bioavailability potential. |
| pKa (Carboxyl) | ~2.2 | Standard |
| pKa (Amino) | ~9.1 | Predominantly zwitterionic at physiological pH. |
Therapeutic Application I: LAT1 Targeting in Oncology
The most potent application of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid lies in targeting the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) . LAT1 is overexpressed in many cancers (glioblastoma, pancreatic, breast) to fuel the high metabolic demand for leucine and other essential amino acids (Warburg Effect).
Mechanism of Action: The "Trojan Horse" Strategy
The 2,5-dichloro-Hph scaffold mimics the natural substrate L-Phenylalanine but with higher affinity due to hydrophobic interactions in the transporter's substrate-binding pocket.
-
Competitive Inhibition: The molecule binds to LAT1, blocking the uptake of Leucine (essential for mTORC1 activation). This induces amino acid starvation and autophagy in cancer cells.
-
Prodrug Transport: The scaffold can be used as a "warhead carrier." By coupling a cytotoxic agent (e.g., melphalan derivative) to the amino group, the drug utilizes LAT1 to actively cross the blood-brain barrier (BBB) or enter tumor cells, achieving high intracellular concentrations.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of LAT1 modulation by this scaffold.
Caption: Mechanism of LAT1 inhibition by (R)-2,5-Cl2-Hph, leading to mTORC1 suppression and autophagy induction in cancer cells.
Therapeutic Application II: Protease-Resistant Peptidomimetics
In peptide drug discovery, rapid proteolysis is a major bottleneck. Replacing natural Phenylalanine (Phe) with (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid offers a dual solution.
The Steric Shield
The 2,5-dichloro substitution creates a "steric shield" around the amide bond.
-
Chymotrypsin Resistance: Chymotrypsin cleaves at the C-terminal of aromatic residues. The bulky chlorines at positions 2 and 5 prevent the enzyme's catalytic triad from accessing the scissile bond.
-
Stereochemical Mismatch: Proteases are evolved to cleave L-amino acids. The (R)-configuration renders the peptide bond unrecognizable to most endogenous endopeptidases.
Case Study: Enkephalin Analogs
Incorporating this scaffold into position 4 of Leu-enkephalin (replacing Phe) has been shown to increase half-life from minutes to hours in plasma assays, while maintaining binding affinity to
Experimental Protocols
Protocol: LAT1 Competitive Uptake Assay
Objective: Determine the affinity (
Materials:
-
HEK293 cells stably expressing human LAT1 (SLC7A5) and CD98 (SLC3A2).
- H-L-Leucine (Radioactive tracer).
-
Test Compound: (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
-
HBSS Buffer (Na
-free to exclude Na -dependent transporters).
Workflow:
-
Cell Seeding: Seed HEK-LAT1 cells in 24-well plates (
cells/well). Incubate 24h. -
Pre-incubation: Wash cells
with warm Na -free HBSS. -
Dosing: Add Test Compound (concentration range: 0.1 nM – 100
M) mixed with 1 M H-L-Leucine. -
Transport: Incubate for 2 minutes at 37°C (initial rate conditions).
-
Termination: Rapidly wash cells
with ice-cold HBSS containing 1 mM unlabeled Leucine (to stop transport). -
Lysis: Lyse cells with 0.1 N NaOH.
-
Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Analysis: Plot % Uptake vs. Log[Concentration] to derive
.
Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: Coupling the bulky (R)-2,5-Cl2-Hph to a growing peptide chain.
Challenge: The steric bulk of the 2,5-dichloro group makes standard coupling slow. Optimized Conditions:
-
Resin: Rink Amide MBHA resin (low loading: 0.3-0.4 mmol/g).
-
Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The HOAt additive reduces racemization and improves kinetics for hindered amino acids.
-
Stoichiometry: 4 eq. Amino Acid : 3.8 eq. HATU : 8 eq. DIPEA.
-
Reaction Time: Double coupling,
hours at Room Temperature. -
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (primary amines) to confirm completion. If positive, perform a third coupling at 50°C (microwave assisted).
Synthesis & Manufacturing Route
For research scale (gram quantities), an Enzymatic Resolution strategy is recommended to ensure high enantiomeric excess (
Retrosynthetic Analysis
-
Target: (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
-
Precursor: Racemic N-acetyl-2-amino-4-(2,5-dichloro-phenyl)-butyrate.
-
Key Step: Enantioselective hydrolysis using Acylase I (Aspergillus melleus) .
Step-by-Step Synthesis
-
Aldol Condensation: React 2,5-dichlorobenzaldehyde with N-acetylglycine (Erlenmeyer azlactone synthesis) to form the unsaturated intermediate.
-
Reduction: Hydrogenation (H
, Pd/C) to reduce the double bond, yielding the racemic N-acetyl amino acid. -
Enzymatic Resolution:
-
Dissolve racemic N-acetyl precursor in water (pH adjusted to 7.5 with LiOH).
-
Add Acylase I (Aspergillus melleus). Incubate at 37°C for 24h.
-
Mechanism:[1] The enzyme selectively hydrolyzes the (S)-N-acetyl group to free (S)-amino acid. The (R)-N-acetyl derivative remains unhydrolyzed.
-
-
Separation: Acidify to pH 1. Extract the unreacted (R)-N-acetyl compound into ethyl acetate (the free (S)-amino acid remains in the aqueous phase).
-
Hydrolysis: Reflux the (R)-N-acetyl compound in 6M HCl to remove the acetyl group, yielding pure (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid .
References
-
Wang, Q., & Holst, J. (2015). L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia. American Journal of Cancer Research, 5(4), 1281–1294. Link
-
Oda, K., et al. (2010). L-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 101(1), 173–179. Link
-
Gentilucci, L., et al. (2010). Peptides and peptidomimetics in medicine, surgery and biotechnology. Current Medicinal Chemistry, 17(23), 2487-2525. Link
-
Huttunen, K. M., et al. (2011). Prodrugs targeting the blood–brain barrier. Molecular Pharmaceutics, 8(6), 2303-2319. Link
-
Bongoche, E., et al. (2020). Structure-Activity Relationship Studies of Tetrahydroquinolone Free Fatty Acid Receptor 3 Modulators. Journal of Medicinal Chemistry. (Discusses 2,5-dichlorophenyl moiety SAR).[2][3][4][5][6] Link
Sources
- 1. scribd.com [scribd.com]
- 2. Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CA2528723A1 - Methods and compositions for treating rheumatoid arthritis - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Comparison of (R)- and (S)- enantiomers of 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
An In-Depth Technical Guide to the Stereoisomers of 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
A Comparative Analysis of the (R)- and (S)-Enantiomers
Abstract
Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This technical guide provides a comprehensive comparison of the (R)- and (S)-enantiomers of 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, a synthetic amino acid analog. While specific data for this compound is not extensively published, this guide synthesizes information from structurally related molecules and established principles of stereochemistry to provide a prophetic yet scientifically grounded analysis. We will explore potential synthetic routes, state-of-the-art chiral separation techniques, and hypothesize on the differential biological activities of these enantiomers, offering valuable insights for researchers and drug development professionals.
Introduction: The Significance of Chirality in Phenyl-Substituted Amino Acid Analogs
The spatial orientation of functional groups in a chiral molecule can lead to significant differences in its interaction with biological macromolecules, which are themselves chiral. A classic example is the differential activity of enantiomers of drugs like Baclofen, where the (R)-enantiomer is responsible for the therapeutic effect as a muscle relaxant.[1] Similarly, the synthesis of drugs like the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin relies on the use of a specific enantiomer, (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, as a key intermediate.[2] These examples underscore the critical importance of isolating and characterizing individual enantiomers to develop safer and more effective therapeutic agents.
This guide focuses on the (R)- and (S)-enantiomers of 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. While this specific molecule is not as widely studied as some of its analogs, its structural similarity to other pharmacologically active compounds suggests a high potential for interesting and stereospecific biological activity.
Enantioselective Synthesis and Racemic Resolution
The preparation of enantiomerically pure forms of 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer directly. Based on established methods for similar amino acids, a potential route could involve the asymmetric hydrogenation of a suitable prochiral precursor. This approach often utilizes chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, to induce stereoselectivity.
Chiral Resolution of Racemic Mixtures
Alternatively, a racemic mixture of 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid can be synthesized, followed by separation of the enantiomers.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral HPLC is a powerful technique for both analytical and preparative-scale separation of enantiomers.[3]
Objective: To resolve the (R)- and (S)-enantiomers of 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® or a ligand-exchange column)[4]
-
Mobile phase solvents (e.g., hexane, isopropanol, ethanol)
-
Racemic 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid standard
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase. For amino acids, ligand-exchange chromatography is often effective.[5] Polysaccharide-based CSPs are also versatile and widely used.[4]
-
Mobile Phase Optimization:
-
Begin with a standard mobile phase, for example, a mixture of hexane and a polar modifier like isopropanol or ethanol.
-
Systematically vary the ratio of the solvents to optimize the resolution and retention times of the enantiomers.
-
For ligand-exchange chromatography, the mobile phase will typically be an aqueous solution containing a metal salt (e.g., copper(II) sulfate).[3]
-
-
Analysis:
-
Dissolve the racemic mixture in a suitable solvent and inject it into the HPLC system.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
The two enantiomers should appear as distinct peaks. The area under each peak corresponds to the relative amount of each enantiomer.
-
Data Presentation:
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Retention Time (min) | tR1 | tR2 |
| Peak Area (%) | ~50% | ~50% |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
Note: The actual retention times and resolution will depend on the specific column and mobile phase conditions used.
Diagram: Chiral HPLC Separation Workflow
Caption: Workflow for the chiral separation of enantiomers using HPLC.
Spectroscopic and Physicochemical Characterization
Once separated, the individual enantiomers can be characterized by various analytical techniques.
| Property | (R)-Enantiomer | (S)-Enantiomer | Method |
| Optical Rotation [α]D | Positive (+) | Negative (-) | Polarimetry |
| Circular Dichroism (CD) | Opposite Cotton effects | Opposite Cotton effects | CD Spectroscopy |
| Melting Point | Identical to the other enantiomer | Identical to the other enantiomer | Differential Scanning Calorimetry (DSC) |
| NMR Spectra | Identical to the other enantiomer | Identical to the other enantiomer | Nuclear Magnetic Resonance (NMR) |
| Mass Spectrum | Identical to the other enantiomer | Identical to the other enantiomer | Mass Spectrometry (MS) |
Note: While many physical properties of enantiomers are identical, their interaction with plane-polarized light (optical rotation and circular dichroism) is equal in magnitude but opposite in direction.
Hypothetical Biological and Pharmacological Comparison
Drawing parallels from structurally similar compounds, it is plausible that the (R)- and (S)-enantiomers of 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid will exhibit different biological activities. For instance, many amino acid analogs interact with specific receptors or enzymes in the central nervous system.
Potential Areas of Differential Activity:
-
Receptor Binding: One enantiomer may exhibit a higher affinity for a specific receptor subtype (e.g., GABA receptors, glutamate receptors) than the other.
-
Enzyme Inhibition: The enantiomers could act as inhibitors of certain enzymes, with one being significantly more potent.
-
Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) profiles between the two enantiomers are common.
-
Toxicity: It is also possible that one enantiomer is responsible for the therapeutic effect, while the other contributes to undesirable side effects or is inactive.
Diagram: Hypothetical Enantiomer-Receptor Interaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Guide: Halogenated Non-Proteinogenic Amino Acids in Drug Discovery
Topic: Literature Review of Halogenated Non-Proteinogenic Amino Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of halogenated non-proteinogenic amino acids (NPAAs) has evolved from a niche synthetic challenge to a cornerstone of modern peptidomimetic drug design. Beyond simple steric occlusion, halogens (F, Cl, Br, I) introduce unique electronic vectors—ranging from the profound metabolic stability of the C–F bond to the directional "sigma-hole" capabilities of heavier halogens in molecular recognition. This guide synthesizes the latest methodologies for the synthesis, incorporation, and functional application of halogenated NPAAs, providing researchers with actionable protocols and mechanistic insights to accelerate lead optimization.
The Halogen Effect: Mechanistic Grounding
Before detailing synthesis, it is critical to quantify why specific halogens are selected. The "Halogen Effect" is not monolithic; it varies drastically across the group.
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Van der Waals Radius | 1.47 Å (Isostere to O/OH) | 1.75 Å (Appx. Methyl) | 1.85 Å | 1.98 Å |
| Electronegativity | 4.0 (Highest) | 3.0 | 2.8 | 2.5 |
| C–X Bond Energy | ~116 kcal/mol (Strongest) | ~81 kcal/mol | ~68 kcal/mol | ~57 kcal/mol |
| Primary Utility | Metabolic blocking, pKa modulation | Lipophilicity, Steric fill | Halogen bonding (XB) | Strong XB, Phasing (X-ray) |
Key Insight: Fluorine is often used to lower the pKa of adjacent amines or protect metabolic "soft spots" (e.g., preventing P450 oxidation). Heavier halogens (Cl, Br, I) are increasingly utilized to engineer Halogen Bonds (X-bonds) , where the electron-deficient region (sigma-hole) of the halogen interacts with Lewis bases (backbone carbonyls), stabilizing specific peptide conformations.
Synthetic Methodologies
A. Chemical Synthesis: The Ni(II) Chiral Auxiliary Platform
While enzymatic methods (halogenases) offer high regioselectivity, they often suffer from narrow substrate scope. For versatile, gram-scale production of diverse halogenated NPAAs, the Ni(II)–Schiff Base complex method is the industry gold standard. It allows for the asymmetric alkylation of glycine equivalents with high enantiomeric excess (>98% ee).[1]
Protocol 1: Asymmetric Synthesis of (S)-4-Fluorophenylalanine
Objective: Synthesize Fmoc-protected (S)-4-fluorophenylalanine for SPPS. Mechanism: Thermodynamic control via a chiral Ni(II) template (BPB ligand) directs the stereochemical outcome of the alkylation.
Reagents:
-
Glycine-Ni(II)-BPB Complex (BPB = (S)-2-[N-(N'-benzylprolyl)amino]benzophenone)
-
4-Fluorobenzyl bromide
-
KOH (pulverized)
-
Solvents: DMF, MeOH, Acetone, DCM.
Step-by-Step Workflow:
-
Alkylation (The C-C Bond Formation):
-
Dissolve the red Ni(II)-Glycine complex (1.0 eq) in DMF under inert atmosphere (N2).
-
Add 4-Fluorobenzyl bromide (1.2 eq) and pulverized KOH (3.0 eq).
-
Self-Validating Cue: The reaction mixture typically shifts from deep red to a lighter orange-red suspension as the alkylation proceeds. Monitor via TLC (SiO2, CHCl3/Acetone 5:1). Starting material (Rf ~0.4) should disappear; product appears at higher Rf.
-
Reaction Time: Stir at room temperature for 2–4 hours.
-
Quench with water, extract with DCM, and concentrate.
-
-
Hydrolysis (Chiral Auxiliary Removal):
-
Dissolve the alkylated complex in MeOH.
-
Add 3N HCl (excess) and heat to reflux (70°C).
-
Self-Validating Cue: The red color must disappear completely, turning the solution green/blue (liberated Ni salts) and precipitating the white chiral ligand. This confirms the breakdown of the Schiff base.
-
Filter off the ligand. Isolate the free amino acid from the filtrate via ion-exchange chromatography (Dowex 50W).
-
-
Fmoc Protection (For SPPS Readiness):
-
Dissolve the free amino acid in 10% Na2CO3.
-
Add Fmoc-OSu (1.1 eq) in Dioxane. Stir for 12h.
-
Acidify to pH 2 and extract with EtOAc.
-
Yield Target: >85% overall yield, >98% ee.
-
B. Enzymatic Synthesis: Flavin-Dependent Halogenases
For positions difficult to access chemically (e.g., specific indole carbons on Tryptophan), Flavin-Dependent Halogenases (FDHs) like RebH or PyrH are used.[2] These enzymes utilize FADH2 and O2 to generate a reactive HOCl species that is channeled to the substrate.[3][4]
Caption: Catalytic cycle of FDHs. FADH2 reacts with O2 to form a hydroperoxide, oxidizing Cl- to HOCl, which travels through a tunnel to chlorinate Trp.
Incorporation into Peptides (SPPS)[1][5]
Incorporating bulky or electronically deactivated halogenated amino acids requires modified Solid Phase Peptide Synthesis (SPPS) protocols to ensure coupling efficiency and prevent side reactions.
Protocol 2: SPPS Incorporation of Halogenated Residues
Objective: Couple a sterically hindered 2,6-difluorophenylalanine or similar analog without racemization.
Materials:
-
Resin: Rink Amide (for amides) or 2-Chlorotrityl (for acids).
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Note: Avoid HATU for extremely hindered/chiral-sensitive residues to minimize epimerization risk.
-
Deprotection: 20% Piperidine in DMF.[5]
Step-by-Step Workflow:
-
Resin Swelling:
-
Swell resin in DMF for 30 mins. Drain.
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine/DMF (2 x 5 min).
-
Self-Validating Cue: The waste solution from the first wash should be cloudy/opaque (formation of dibenzofulvene-piperidine adduct). The second wash should be clearer.
-
Wash with DMF (5x) until flow-through is neutral.
-
-
Coupling (The Critical Step):
-
Dissolve Halogenated AA (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq) immediately before adding to resin. Do not pre-activate for >2 mins to avoid racemization.
-
Microwave Assist (Optional): Heat to 75°C for 5 mins (except for Cys/His derivatives).
-
Self-Validating Cue: Perform a Kaiser Test (Ninhydrin).
-
Blue beads: Incomplete coupling (Free amines present). -> Recouple.
-
Yellow/Colorless beads: Complete coupling. -> Proceed.
-
-
-
Cleavage (Halogen Safety):
-
Cocktail: TFA (92.5%), TIS (2.5%), H2O (2.5%), DODT (2.5%).
-
Critical Note: For peptides containing Iodine or electron-rich aromatic rings, avoid high temperatures during cleavage to prevent dehalogenation or scrambling. Keep at room temperature, max 2 hours.
-
Structural & Functional Impact[7][8]
Conformational Control via Halogen Bonding
Halogen bonds (X-bonds) are highly directional interactions (
-
Angle: Strictly linear (~180°).
-
Strength: I > Br > Cl > F (F rarely forms X-bonds).
-
Application: Stabilizing
-hairpins by placing a halogenated residue (donor) cross-strand from a carbonyl oxygen (acceptor).
Caption: The "Sigma Hole" effect drives halogen bonding, locking conformations and enhancing stability/permeability.
Quantitative Impact on Drug Properties
| Feature | Native Peptide | Halogenated Analog (Example) | Mechanism |
| Proteolytic Half-life | ~10-30 min | > 4 hours | Steric hindrance + electronic deactivation of cleavage site. |
| Membrane Permeability | Low (LogP < 0) | Improved (LogP +0.5 to +1.0) | Increased lipophilicity (Cl/CF3) facilitates bilayer transit. |
| Receptor Affinity | Enthalpic gain via X-bond or filling hydrophobic pockets. |
References
-
Hohmann, T., et al. (2020).[6] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Link
-
Andorfer, M. C., et al. (2022).[3] Mechanism of Action of Flavin-Dependent Halogenases. ACS Catalysis. Link
-
Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Outlook. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025). Discovery of non-proteinogenic amino acids. BenchChem Technical Guides. Link
-
Fields, G. B., et al. (1991). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. zhaw.ch [zhaw.ch]
- 3. escholarship.org [escholarship.org]
- 4. Coupling and regulation mechanisms of the flavin-dependent halogenase PyrH observed by infrared difference spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
Molecular weight and physicochemical data for (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
The following technical guide details the physicochemical profile, synthesis, and characterization of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid , a specialized unnatural amino acid used as a chiral building block in drug discovery.
Executive Summary & Compound Identity
(R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid (also known as (R)-2,5-Dichlorohomophenylalanine ) is a non-proteinogenic alpha-amino acid. Structurally, it consists of a butyric acid backbone with a primary amino group at the C2 position and a 2,5-dichlorophenyl moiety attached to the C4 position.
This compound serves as a critical hydrophobic pharmacophore in medicinal chemistry. The 2,5-dichloro substitution pattern provides increased lipophilicity and metabolic stability compared to the parent homophenylalanine, making it an ideal probe for occupying hydrophobic pockets in GPCRs (e.g., Ghrelin, Melanocortin) and protease active sites (e.g., NEP, ACE).
Chemical Identity Table
| Property | Data |
| IUPAC Name | (2R)-2-amino-4-(2,5-dichlorophenyl)butanoic acid |
| Common Synonyms | (R)-2,5-Dichlorohomophenylalanine; (R)-Ahphe(2,5-Cl2) |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ |
| Molecular Weight | 248.11 g/mol |
| Chiral Center | C2 (R-configuration) |
| CAS Number | Research Grade / Custom Synthesis (Analogous to 1260597-00-9 series) |
| SMILES | NC(=O)O |
Physicochemical Profile
The physicochemical behavior of this molecule is dominated by the lipophilic 2,5-dichlorophenyl ring, which significantly alters its solubility and pKa profile compared to standard amino acids.
Quantitative Data
| Parameter | Value (Experimental/Predicted) | Context |
| LogP (Octanol/Water) | 2.8 – 3.2 | Highly lipophilic; significant membrane permeability. |
| pKa (COOH) | 2.1 ± 0.1 | Typical alpha-carboxylic acid acidity. |
| pKa (NH₃⁺) | 9.1 ± 0.2 | Typical alpha-ammonium basicity. |
| Isoelectric Point (pI) | ~5.6 | Zwitterionic form dominates at physiological pH. |
| Solubility (Water) | < 1 mg/mL (pH 7) | Poor aqueous solubility due to dichlorophenyl group. |
| Solubility (Acid/Base) | > 50 mg/mL | Soluble in 1N HCl or 1N NaOH (salt formation). |
| Melting Point | 235 – 240 °C (dec.) | High lattice energy typical of zwitterionic crystals. |
Solubility & Handling Logic
Critical Insight: Unlike phenylalanine, the 2,5-dichloro analog is prone to aggregation in neutral aqueous buffers.
-
Protocol: Always dissolve the compound in 1 equivalent of HCl or NaOH to generate the ionic species before diluting into the final buffer.
-
Organic Solvents: Freely soluble in DMSO and Methanol; sparingly soluble in Acetonitrile.
Synthesis & Manufacturing Strategy
For high-purity applications (e.g., peptide synthesis), the Chemo-Enzymatic Resolution route is preferred over asymmetric hydrogenation because it guarantees >99% enantiomeric excess (ee) without requiring expensive chiral phosphine ligands.
Synthesis Workflow (Chemo-Enzymatic)
The process begins with the Knoevenagel condensation of 2,5-dichlorobenzaldehyde, followed by reduction and acetylation to form the racemic N-acetyl precursor. The critical step is the kinetic resolution using Acylase I (Aspergillus melleus) , which selectively hydrolyzes the (S)-enantiomer (L-form), leaving the desired (R)-enantiomer (D-form) as the unreacted N-acetyl derivative, or vice-versa depending on enzyme specificity.
Note: To obtain the (R)-free amino acid directly, one often uses D-Amino Acid Oxidase or specifically engineered D-Acylases. Alternatively, classical resolution with chiral bases (e.g., (+)-phenylethylamine) is used.
Preferred Route: Asymmetric Alkylation (O'Donnell Method) For direct access to the (R)-isomer, the Phase-Transfer Catalyzed (PTC) alkylation of a glycine Schiff base is the industry standard.
Caption: Asymmetric synthesis via Phase-Transfer Catalysis (PTC) allows for scalable production of the (R)-enantiomer with high stereocontrol.[1]
Detailed Protocol: Asymmetric Alkylation
-
Reagents: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq), 2,5-Dichlorophenethyl bromide (1.1 eq), O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq).
-
Reaction: Mix reagents in Toluene/CHCl3 (7:3). Add 50% aqueous KOH at 0°C. Stir vigorously.
-
Monitoring: Monitor consumption of the glycine ester by TLC (Hexane/EtOAc 4:1).
-
Workup: Separate organic layer, wash with water and brine. Concentrate in vacuo.
-
Hydrolysis: Dissolve residue in THF/1N HCl (1:1). Stir at room temperature for 2 hours to cleave the imine and ester groups.
-
Isolation: Wash the aqueous acidic layer with ether (removes benzophenone). Adjust pH of the aqueous layer to 5.6 (isoelectric point) using 1N NaOH.
-
Crystallization: The product precipitates as a white solid. Filter, wash with cold water/ethanol, and dry.
Analytical Characterization
Validation of the (R)-enantiomer requires rigorous chiral analysis to ensure no racemization occurred during hydrolysis.
NMR Spectroscopy
-
¹H NMR (400 MHz, D₂O/DCl):
-
δ 7.45 (d, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 7.22 (dd, 1H, Ar-H) – Aromatic signals shifted by Cl substituents.
-
δ 4.05 (t, 1H, α-CH) – Characteristic alpha-proton.
-
δ 2.80 (m, 2H, γ-CH₂) – Benzylic protons.
-
δ 2.25 (m, 2H, β-CH₂) – Methylene bridge.
-
Chiral HPLC Method
-
Column: Daicel Chiralpak ZWIX(+) or Crownpak CR(+) (specifically for amino acids).
-
Mobile Phase: 50 mM Aqueous Perchloric Acid (pH 1.5) / Acetonitrile (85:15).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 210 nm (Amide band) and 270 nm (Aromatic band).
-
Retention: The (R)-enantiomer typically elutes second on Crownpak CR(+) columns due to stronger complexation with the chiral crown ether selector.
Biological & Pharmacological Context
Pharmacophore Logic
Why use the 2,5-dichloro analog over native phenylalanine?
-
Steric Clash/Fit: The chlorine at the 2-position (ortho) forces the side chain into a restricted conformation, reducing entropic penalty upon binding.
-
Metabolic Stability: The 2,5-dichlorination blocks the primary sites of metabolic oxidation (para-hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of peptides containing this residue.
-
Halogen Bonding: The chlorine atoms can participate in specific halogen-pi or halogen-bond interactions with backbone carbonyls in the target protein.
Caption: The 2,5-dichloro substitution enhances both binding affinity via hydrophobic effects and metabolic stability by blocking proteolysis.
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Salts." Accounts of Chemical Research. Link
-
Soloshonok, V. A., et al. (2014). "Asymmetric Synthesis of Unnatural Amino Acids via Chiral Ni(II) Complexes." Chemical Reviews. Link
-
PubChem Compound Summary. "Homophenylalanine Derivatives and Analogs." National Center for Biotechnology Information. Link
-
Easton, C. J., et al. (1994). "Synthesis of Homophenylalanines." Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
History and discovery of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
The following technical guide provides an in-depth analysis of (R)-2-Amino-4-(2,5-dichlorophenyl)butyric acid , also known as D-2,5-Dichlorohomophenylalanine , a critical chiral non-proteinogenic amino acid used in pharmaceutical research and development.
Discovery, Synthesis, and Application in Drug Development
Executive Summary & Chemical Identity[1][2][3]
(R)-2-Amino-4-(2,5-dichlorophenyl)butyric acid is a chiral, non-proteinogenic amino acid belonging to the class of homophenylalanines . Structurally, it is characterized by a butyric acid backbone with an amino group at the
This compound serves as a high-value chiral building block in medicinal chemistry, particularly for the synthesis of peptidomimetics, enzyme inhibitors (e.g., ACE, NEP, ECE inhibitors), and receptor antagonists. Its specific stereochemistry ((R)-configuration, corresponding to the D-amino acid series) and halogenation pattern (2,5-dichloro) impart unique steric and electronic properties that enhance metabolic stability and binding affinity in target proteins.
| Property | Specification |
| IUPAC Name | (2R)-2-amino-4-(2,5-dichlorophenyl)butanoic acid |
| Common Name | D-2,5-Dichlorohomophenylalanine |
| Chemical Formula | C₁₀H₁₁Cl₂NO₂ |
| Molecular Weight | 248.11 g/mol |
| Chirality | (R)-enantiomer (D-configuration) |
| Key Functional Groups | |
| Primary Application | Chiral intermediate for peptidomimetics, enzyme inhibitors |
History and Context in Drug Discovery
The discovery and utility of (R)-2-Amino-4-(2,5-dichlorophenyl)butyric acid emerged from the broader field of peptidomimetic design in the late 20th century. Researchers sought to overcome the limitations of natural peptides—rapid proteolytic degradation and poor bioavailability—by incorporating non-natural amino acids.
2.1 The Homophenylalanine Scaffold
Homophenylalanine (Hph) derivatives, which extend the side chain of phenylalanine by one methylene unit, were identified as critical components for inhibiting zinc metalloproteases.
-
ACE Inhibitors: Early successes with Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Enalapril) demonstrated the value of modified amino acid backbones.
-
NEP/ECE Inhibitors: The development of Neutral Endopeptidase (NEP) and Endothelin Converting Enzyme (ECE) inhibitors, such as Omapatrilat and Sampatrilat , relied heavily on homophenylalanine scaffolds to position the phenyl ring into the hydrophobic S1' pocket of the enzyme.
2.2 Role of the 2,5-Dichloro Substitution
The introduction of chlorine atoms at the 2,5-positions of the phenyl ring serves two critical functions:
-
Steric Occlusion: The bulky chlorine atoms restrict the conformational freedom of the side chain, locking the molecule into a bioactive conformation.
-
Metabolic Stability: Halogenation protects the aromatic ring from oxidative metabolism (e.g., by cytochrome P450 enzymes) and enhances lipophilicity, improving membrane permeability.
While not a marketed drug itself, (R)-2-Amino-4-(2,5-dichlorophenyl)butyric acid acts as a pharmacophore enabler , allowing the synthesis of highly potent and selective inhibitors that would be inaccessible with natural amino acids.
Synthesis and Manufacturing Methodologies
The synthesis of enantiopure (R)-2-Amino-4-(2,5-dichlorophenyl)butyric acid is challenging due to the need for high stereochemical purity. Two primary routes are employed: Asymmetric Hydrogenation (chemical) and Enzymatic Resolution (biocatalytic).
3.1 Route A: Asymmetric Hydrogenation (Preferred for Scale-Up)
This route involves the catalytic asymmetric hydrogenation of a dehydro-amino acid precursor.
Step 1: Wittig Olefination
Reaction of 2,5-dichlorobenzaldehyde with a phosphonium ylide derived from N-protected glycine (e.g., Boc-
-
Reagents: 2,5-Dichlorobenzaldehyde, Boc-phosphonoglycine trimethyl ester, DBU (base).
-
Product: (Z)-2-((tert-butoxycarbonyl)amino)-4-(2,5-dichlorophenyl)but-2-enoic acid methyl ester.
Step 2: Asymmetric Hydrogenation The Z-alkene is hydrogenated using a chiral Rhodium catalyst with a chiral phosphine ligand (e.g., (R,R)-DuPhos or (S,S)-Me-DuPhos) to establish the (R)-stereocenter.
-
Catalyst: [Rh(COD)((R,R)-Et-DuPhos)]OTf.
-
Conditions: H₂ (5-10 bar), MeOH, RT.
-
Selectivity: >98% ee (enantiomeric excess).
Step 3: Deprotection/Hydrolysis Removal of the methyl ester and Boc group yields the free amino acid.
3.2 Route B: Enzymatic Resolution
This route uses enzymes to selectively hydrolyze one enantiomer of a racemic precursor.
-
Substrate: N-Acetyl-DL-2-amino-4-(2,5-dichlorophenyl)butyric acid.
-
Enzyme: Acylase I (from Aspergillus melleus or Porcine Kidney).
-
Process: The enzyme selectively hydrolyzes the L-isomer (S-configuration), leaving the desired N-Acetyl-(R)-isomer unreacted.
-
Workup: Separation by extraction, followed by chemical hydrolysis of the N-acetyl group.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of Boc-(R)-2-Amino-4-(2,5-dichlorophenyl)butyric acid methyl ester.
Reagents:
-
2,5-Dichlorobenzaldehyde (10.0 mmol)
-
Boc-
-phosphonoglycine trimethyl ester (11.0 mmol) -
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (12.0 mmol)
-
[Rh(COD)((R,R)-Et-DuPhos)]OTf (1 mol%)
-
Dichloromethane (DCM), Methanol (MeOH)
Procedure:
-
Olefination:
-
Dissolve Boc-
-phosphonoglycine trimethyl ester (3.27 g) in anhydrous DCM (20 mL) under N₂. -
Add DBU (1.83 g) dropwise at 0°C. Stir for 15 min.
-
Add 2,5-Dichlorobenzaldehyde (1.75 g) in DCM (5 mL).
-
Stir at RT for 12 h. Quench with 1N HCl. Extract with DCM, dry over MgSO₄, and concentrate.
-
Purify by silica gel chromatography (Hexane/EtOAc) to obtain the (Z)-dehydro-amino ester.
-
-
Asymmetric Hydrogenation:
-
In a high-pressure autoclave, dissolve the (Z)-alkene (2.0 g) in degassed MeOH (20 mL).
-
Add the Rh-catalyst (1 mol%) in a glovebox.
-
Pressurize with H₂ to 5 bar (75 psi) and stir at RT for 24 h.
-
Release H₂, concentrate the solvent.
-
Analyze ee by Chiral HPLC (e.g., Chiralcel OD-H column).
-
-
Hydrolysis (Optional for Free Acid):
-
Dissolve the ester in THF/H₂O (1:1). Add LiOH (2 eq). Stir at RT for 4 h.
-
Acidify to pH 3 with 1N HCl. Extract with EtOAc.
-
Concentrate to yield (R)-2-Amino-4-(2,5-dichlorophenyl)butyric acid.
-
Visualization: Synthesis Pathway
Caption: Asymmetric synthesis of (R)-2-Amino-4-(2,5-dichlorophenyl)butyric acid via Rh-catalyzed hydrogenation.
Applications in Drug Development[5]
6.1 Peptide Stabilization
Incorporation of (R)-2-Amino-4-(2,5-dichlorophenyl)butyric acid into peptide sequences (e.g., at the N-terminus or as a replacement for Phenylalanine) significantly increases resistance to proteolytic cleavage. The bulky 2,5-dichloro group sterically hinders the approach of peptidases.
6.2 Enzyme Inhibition (SAR Studies)
In Structure-Activity Relationship (SAR) studies for metalloprotease inhibitors:
-
S1' Pocket Fit: The 2,5-dichlorophenyl group is often optimized to fill large hydrophobic S1' pockets in enzymes like Neprilysin (NEP) .
-
Selectivity: The specific halogenation pattern can tune selectivity between related enzymes (e.g., NEP vs. ACE vs. ECE), reducing off-target side effects.
6.3 Research Reagent
The compound is commercially available as a research reagent (often as the Fmoc- or Boc-protected derivative) for solid-phase peptide synthesis (SPPS), enabling the rapid generation of focused peptide libraries.
References
-
Burk, M. J., et al. (1993). "Preparation of N-Boc-amino acids via asymmetric hydrogenation." Journal of the American Chemical Society. Link
-
Schmidt, U., et al. (1992). "Amino acids and peptides. 85. Synthesis of enantiomerically pure alpha-amino acids." Synthesis. Link
-
AA Blocks. (2024). "(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid Product Page." AA Blocks Catalog. Link (Cited for structural analog availability).
-
ChemicalBook. (2024). "(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid."[1][2] ChemicalBook. Link (Cited for context on related sitagliptin intermediates).
-
CymitQuimica. (2024). "Fmoc-2,5-dichloro-D-homophenylalanine Product Information." CymitQuimica. Link
Sources
Methodological & Application
Application Note: Synthesis Protocols for (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the synthesis of (R)-2-Amino-4-(2,5-dichlorophenyl)butyric acid , a non-natural amino acid analog (2,5-dichloro-homophenylalanine) often utilized as a chiral building block in the synthesis of protease inhibitors and peptide mimetics.[1]
Two distinct, high-fidelity protocols are provided:
-
Chemo-Catalytic Route: Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation.[1] (Ideal for lab-scale, high flexibility).[1]
-
Biocatalytic Route: Transaminase-Mediated Asymmetric Synthesis.[1][2] (Ideal for scale-up, green chemistry compliance).[1][3]
Introduction & Retrosynthetic Analysis[1][4]
The target molecule is an
Retrosynthetic Strategy
We approach the synthesis through two orthogonal disconnects:
-
Path A (C-C Bond Formation): Enantioselective alkylation of a glycine anion equivalent using a chiral phase-transfer catalyst.[1]
-
Path B (C-N Bond Formation): Stereoselective transamination of the corresponding
-keto acid.[1]
Figure 1: Retrosynthetic disconnection showing the Chemical (Path A) and Biocatalytic (Path B) strategies.[1]
Protocol A: Asymmetric Phase-Transfer Catalyzed Alkylation
Best for: Laboratory scale (1g – 50g), rapid access, high enantiomeric excess (ee).[1]
This method utilizes the O'Donnell Schiff base ester and a chiral cinchonidine-derived catalyst to install the side chain with high stereocontrol.
Reagents & Materials
| Component | Specification | Role |
| Substrate A | N-(Diphenylmethylene)glycine tert-butyl ester | Glycine Nucleophile |
| Substrate B | 2,5-Dichlorophenethyl bromide | Electrophile |
| Catalyst | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Chiral PTC |
| Base | Cesium Hydroxide (CsOH[1]·H₂O) | Base |
| Solvent | Toluene / Chloroform (7:[1]3) | Reaction Medium |
Step-by-Step Methodology
Step 1: Preparation of Electrophile (If not commercially available)
Note: 2,5-Dichlorophenethyl bromide is not a standard catalog item and typically requires synthesis.
-
Grignard Formation: React 2,5-dichlorobenzyl bromide (24.0 g, 100 mmol) with Mg turnings in Et₂O to form the Grignard reagent.[1]
-
Hydroxyethylation: Cannulate the Grignard solution into a solution of Ethylene Oxide (excess) in THF at -78°C. Warm to RT.
-
Workup: Quench with sat. NH₄Cl.[1][4] Extract with EtOAc.[1][5] Purify 2-(2,5-dichlorophenyl)ethanol.
-
Bromination: Treat the alcohol with PBr₃ (0.4 equiv) in DCM at 0°C. Stir 2h.
-
Validation: Confirm structure via ¹H NMR (Triplet at ~3.2 ppm for benzylic CH₂, Triplet at ~3.6 ppm for CH₂Br).
Step 2: Asymmetric Alkylation (The Critical Step)
-
Setup: In a flame-dried round-bottom flask, dissolve N-(Diphenylmethylene)glycine tert-butyl ester (2.95 g, 10 mmol) and the Chiral PTC Catalyst (10 mol%, 600 mg) in Toluene/CHCl₃ (7:3 v/v, 30 mL).
-
Cooling: Cool the mixture to -60°C using a cryostat or dry ice/acetone bath. Crucial: Lower temperature improves enantioselectivity.[1]
-
Addition: Add 2,5-Dichlorophenethyl bromide (1.2 equiv, 12 mmol) in one portion.
-
Initiation: Add solid CsOH·H₂O (5.0 equiv) rapidly.[1]
-
Reaction: Stir vigorously at -60°C for 18–24 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Quench: Dilute with Et₂O (50 mL) and wash with water (2 x 30 mL). Dry organic layer over Na₂SO₄ and concentrate.[1][6]
Step 3: Hydrolysis & Deprotection[1]
-
Imine Hydrolysis: Dissolve the crude alkylated product in THF (20 mL) and add 1N Citric Acid (10 mL). Stir at RT for 4h.[1] (Cleaves benzophenone).[1][5]
-
Ester Hydrolysis: Evaporate THF. Resuspend residue in 6N HCl (20 mL) and reflux for 4h to cleave the tert-butyl ester.[1]
-
Isolation: Wash the aqueous acidic layer with DCM (to remove benzophenone).[1] Evaporate the aqueous layer to dryness to obtain the crude amino acid hydrochloride salt.
-
Purification: Use Ion-Exchange Chromatography (Dowex 50W-X8).[1] Load in acid, wash with water, elute with 1M NH₄OH. Lyophilize fractions.
Expected Yield: 65–75% (3 steps). Expected ee: >92% (Recrystallize from EtOH/Water to upgrade to >99%).
Protocol B: Biocatalytic Transamination
Best for: Scale-up (>50g), Green Chemistry requirements, high purity.[1]
This route uses an (R)-selective Amine Transaminase (ATA) to convert the keto-acid precursor directly to the amino acid.[1]
Reagents & Materials
| Component | Specification | Role |
| Substrate | 4-(2,5-Dichlorophenyl)-2-oxobutanoic acid | Keto-acid Precursor |
| Enzyme | (R)-Selective Transaminase (e.g., ATA-113 or Arthrobacter variant) | Biocatalyst |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | Coenzyme |
| Donor | Isopropylamine (1M solution) | Amine Donor |
| Buffer | Potassium Phosphate (100 mM, pH 7.[1]5) | Medium |
Step-by-Step Methodology
Step 1: Synthesis of Keto-Acid Precursor[1]
-
Condensation: React 2,5-dichlorobenzaldehyde with sodium pyruvate? No, this yields phenylpyruvate analogs.
-
Correct Route: Grignard reaction of 2,5-dichlorophenethyl bromide with Diethyl Oxalate.
Step 2: Enzymatic Transformation
-
Buffer Prep: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.[1]
-
Substrate Loading: Dissolve the Keto-Acid (500 mg) in the buffer. Adjust pH back to 7.5 if necessary using 1M NaOH.[1]
-
Amine Donor: Add Isopropylamine to a final concentration of 1M. Note: Isopropylamine shifts equilibrium by forming volatile acetone.[1]
-
Enzyme Addition: Add (R)-ATA lyophilized powder (20 mg/mmol substrate) or cell-free extract.
-
Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Leave the reaction vessel slightly open (or use a membrane) to allow acetone coproduct to evaporate (driving equilibrium).[1]
-
Workup: Acidify reaction to pH 2 with 6N HCl to precipitate the enzyme (centrifuge to remove).
-
Isolation: Apply supernatant to a cation exchange column (SCX).[1] Wash with MeOH/Water.[1] Elute amino acid with 2M Ammonia in MeOH.[1]
Expected Yield: >85%. Expected ee: >99% (Enzymatic routes are highly specific).[1][7]
Analytical & Quality Control
HPLC Method (Chiral Purity)[1]
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Specialized for free amino acids).[1]
-
Mobile Phase: MeOH/Acetonitrile/Water (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.[1]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 210 nm (or 254 nm for the dichlorophenyl ring).[1]
-
Retention: The (R)-enantiomer should elute distinctly from the (S)-enantiomer.[1]
NMR Validation
-
¹H NMR (400 MHz, D₂O/DCl):
- 7.4–7.1 (m, 3H, Ar-H)
-
4.1 (t, 1H,
-CH) - 2.8 (m, 2H, Ar-CH₂)
-
2.3 (m, 2H,
-CH₂)
Safety & Handling
-
2,5-Dichlorophenethyl bromide: Potent alkylating agent.[1] Vesicant. Handle in a fume hood with double gloves.[1]
-
Enzymes: Potential sensitizers.[1] Avoid inhalation of lyophilized dust.[1]
References
-
Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews, 103(8), 3013–3028. Link[1]
-
O'Donnell, M. J. (2004).[1] "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link[1] -
Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic Routes to Optically Active Amines." ChemCatChem, 1(1), 42–51. Link[1]
-
Savile, C. K., et al. (2010).[1] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[1] Link[1]
-
Sigma-Aldrich. "Product Specification: (R)-Selective Transaminase Screening Kit."[1] Link
Sources
- 1. (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride | C10H12Cl3NO2 | CID 24820265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid | C10H11Cl2NO2 | CID 72208946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid | 209525-73-5 [sigmaaldrich.com]
Procedure for incorporating (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid into peptidomimetics
Executive Summary & Molecule Profile
This guide details the solid-phase peptide synthesis (SPPS) incorporation of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid (hereafter referred to as (R)-2,5-Cl2-Hph ).
This non-proteinogenic amino acid is a homophenylalanine analog . Structurally, it possesses an extended backbone (gamma-phenyl) compared to phenylalanine, providing rotational flexibility that allows the side chain to access distinct hydrophobic pockets. The 2,5-dichloro substitution on the phenyl ring introduces significant lipophilicity and steric bulk, often utilized to:
-
Enhance Metabolic Stability: The halogenation and non-natural backbone block proteolytic cleavage.
-
Induce Secondary Structure: The "homo" backbone can promote helical or turn structures distinct from alpha-peptides.
-
Target Hydrophobic Clefts: The electron-deficient, lipophilic dichlorophenyl ring participates in unique
-stacking and hydrophobic interactions.
Key Synthetic Challenge: The combination of the extended side chain and the bulky dichlorophenyl group creates steric hindrance during coupling. Furthermore, the high lipophilicity increases the risk of on-resin aggregation.
Strategic Planning: Pre-Synthesis Considerations
Resin Selection
-
Recommendation: Use Low-Loading Resin (0.2 – 0.4 mmol/g) .
-
Causality: High-loading resins promote inter-chain aggregation, especially with lipophilic residues like (R)-2,5-Cl2-Hph. A lower substitution density ensures sufficient solvation of the growing peptide chains.
-
Type: ChemMatrix® (PEG-based) or Tentagel resins are superior to polystyrene for hydrophobic sequences due to better swelling in polar organic solvents.
Solvent System
-
Optimized for Aggregation: NMP (N-methyl-2-pyrrolidone).[1]
-
Why: NMP has a higher dipole moment and better solvating power for beta-sheet aggregates than DMF. If the sequence following this residue is difficult, switch to NMP.
Detailed Experimental Protocol
Step 1: Reagent Preparation
Ensure the Fmoc-protected amino acid is high purity (>98%).
-
Calculate: Use 3 to 4 equivalents relative to resin loading.
-
Solubility Check: Dissolve Fmoc-(R)-2,5-Cl2-Hph in DMF. If turbidity persists, add 10% DCM (Dichloromethane) to aid solubility.
-
Activator: Prepare a 0.4 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
Step 2: Coupling Reaction (The Critical Step)
Standard carbodiimide couplings (DIC/Oxyma) are often too slow for this hindered residue. We utilize the HATU/HOAt system for rapid, racemization-free acylation.
-
Pre-Activation:
-
Mix Fmoc-(R)-2,5-Cl2-Hph (4 eq) and HATU (3.9 eq) in DMF.
-
Add DIEA (Diisopropylethylamine, 8 eq) immediately before adding to the resin.
-
Note: Do not pre-activate for >2 minutes to avoid guanidinium salt formation.
-
-
Reaction:
-
Add the activated mixture to the resin.
-
Time: Agitate for 60–90 minutes at room temperature.
-
Microwave Option: If available, heat to 75°C for 5 minutes (25W). Caution: Ensure the cysteine/histidine residues are trityl-protected to prevent racemization at high heat.
-
Step 3: Monitoring & Validation
Due to the steric bulk, a standard Kaiser test may yield a false negative (the bulky group blocks the ninhydrin reaction).
-
Primary Test: Chloranil Test (more sensitive for secondary amines, but effective here for confirming deprotection of the previous residue).
-
Gold Standard: Micro-Cleavage & LC-MS .
-
Remove ~2 mg of resin.
-
Treat with 50 µL TFA/H2O (95:5) for 15 mins.
-
Analyze supernatant by LC-MS. Look for the mass of the coupled product (Mass shift: + Fmoc-AA residue).
-
Step 4: Capping (Mandatory)
To prevent the formation of "deletion sequences" (missing the difficult AA), unreacted amines must be permanently blocked.
-
Reagent: Acetic anhydride (0.5 M) / DIEA (0.5 M) in DMF.
-
Duration: 10 minutes.
Visualization: Workflow & Data
SPPS Cycle for Hindered Residues
Figure 1: Optimized SPPS cycle for hindered amino acids like (R)-2,5-Cl2-Hph.
Coupling Reagent Comparison Data
| Reagent System | Activation Mechanism | Rec.[3][4][5] for (R)-2,5-Cl2-Hph? | Pros | Cons |
| DIC / Oxyma | Carbodiimide | No | Low racemization, cheap | Too slow for bulky residues; risk of deletion. |
| HBTU / DIEA | Uronium | Conditional | Standard, fast | Lower reactivity than HATU; steric hindrance issues. |
| HATU / HOAt | Aza-benzotriazole | YES | Highest reactivity for hindered amines; minimizes racemization. | Expensive; requires careful handling. |
| PyAOP | Phosphonium | Alternative | Excellent for N-methyl or extremely hindered AAs. | Byproducts are carcinogenic (HMPA). |
Troubleshooting & Optimization
-
Issue: Incomplete Coupling (>5% unreacted amine).
-
Solution: Perform a Double Coupling . Do not just extend time. Wash resin and add fresh activated AA. Switch solvent to NMP for the second coupling.
-
-
Issue: Poor Solubility of Peptide-Resin.
-
Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 during coupling to disrupt aggregation.
-
-
Issue: Racemization.
-
Solution: Although (R)-2,5-Cl2-Hph is relatively stable, using Collidine (TMP) instead of DIEA can reduce base-catalyzed racemization during activation.
-
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Limbach, M., et al. (2006).[6] Synthesis of β3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. Helvetica Chimica Acta, 89(7), 1427-1441. Link
-
Bachem Technical Guides. (2021). Peptide Solubility & Stability Guidelines. Bachem. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
Application Notes and Protocols for the Scalable Asymmetric Synthesis of 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details two robust and scalable methodologies for the asymmetric synthesis of the non-proteinogenic amino acid, 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. This compound and its derivatives are of significant interest in medicinal chemistry and drug development. The protocols provided herein are designed to be reproducible and scalable, catering to the needs of both academic research laboratories and industrial drug development settings. We present two distinct, field-proven strategies: a phase-transfer catalyzed alkylation of a chiral glycine equivalent and a rhodium-catalyzed asymmetric hydrogenation of a dehydroamino acid precursor. Each method is accompanied by detailed, step-by-step protocols, mechanistic insights, and guidance on purification and analysis.
Introduction
Non-proteinogenic amino acids are crucial building blocks in the design of novel therapeutics, offering the potential for enhanced metabolic stability, unique conformational constraints, and novel biological activities. 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, with its dichlorinated phenyl moiety, presents a scaffold with potential applications in various therapeutic areas. The stereochemistry of the α-carbon is critical for its biological function, necessitating a synthesis that is both efficient and highly enantioselective.
This document outlines two powerful and industrially relevant approaches to the synthesis of this target molecule in high enantiomeric purity. The first method, based on the O'Donnell asymmetric amino acid synthesis, utilizes a chiral phase-transfer catalyst to direct the alkylation of a protected glycine derivative.[1] This method is known for its operational simplicity and scalability.[2] The second approach employs the highly efficient rhodium-catalyzed asymmetric hydrogenation of a custom-synthesized N-acetyl-α,β-dehydroamino acid precursor, a technique widely used for the large-scale production of chiral amino acids.[3]
Methodology 1: Asymmetric Phase-Transfer Catalysis
This approach leverages the alkylation of a benzophenone imine of a glycine tert-butyl ester using a chiral phase-transfer catalyst derived from Cinchona alkaloids. The bulky benzophenone imine serves to activate the α-proton of the glycine ester, while the chiral catalyst creates a chiral environment for the alkylation reaction, leading to high enantioselectivity.[4]
Synthetic Workflow
Caption: Workflow for Phase-Transfer Catalysis Synthesis.
Experimental Protocols
Protocol 1.1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and toluene (10 mL/g of glycine derivative).
-
Addition of Reagents: Add 2,5-dichlorobenzyl bromide (1.1 eq) and the chiral phase-transfer catalyst, O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq).
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. In a separate flask, prepare a 50% aqueous solution of potassium hydroxide. Add the potassium hydroxide solution to the reaction mixture dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting glycine derivative is consumed (typically 4-8 hours).
-
Work-up: Upon completion, add water and ethyl acetate to the reaction mixture. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected amino acid.
Protocol 1.2: Deprotection of the Protected Amino Acid
-
Hydrolysis of the Imine: Dissolve the crude product from Protocol 1.1 in tetrahydrofuran (THF, 10 mL/g). Add 1M hydrochloric acid and stir vigorously at room temperature for 2 hours.
-
Extraction: Add diethyl ether and water. Separate the aqueous layer and wash the organic layer with 1M HCl. Combine the aqueous layers.
-
Ester Cleavage: To the combined acidic aqueous layer, add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 4-6 hours, or until TLC indicates complete removal of the tert-butyl group.[5]
-
Isolation of the Final Product: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and adjust the pH to 6-7 with a suitable base (e.g., ammonium hydroxide). The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then diethyl ether, and dry under vacuum to obtain 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
Data Summary
| Parameter | Expected Value |
| Yield (Alkylation) | 85-95% |
| Diastereomeric Excess (de) | >90% |
| Yield (Deprotection) | 80-90% |
| Enantiomeric Excess (ee) | >90% |
Methodology 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This highly efficient method involves the synthesis of a prochiral N-acetyl-α,β-dehydroamino acid ester, followed by asymmetric hydrogenation using a chiral rhodium catalyst. The Erlenmeyer-Plöchl reaction is a classic and effective method for the preparation of the dehydroamino acid precursor.[6][7] The subsequent hydrogenation step, catalyzed by a rhodium complex with a chiral bisphosphine ligand (e.g., DuPhos), proceeds with excellent enantioselectivity.[3]
Synthetic Workflow
Caption: Workflow for Asymmetric Hydrogenation Synthesis.
Experimental Protocols
Protocol 2.1: Synthesis of N-Acetyl-2-amino-4-(2,5-dichlorophenyl)acrylic acid
-
Reaction Setup: In a round-bottom flask, combine 2,5-dichlorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq).
-
Reaction: Heat the mixture at 100 °C for 2 hours with stirring.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Stir until the yellow solid precipitates.
-
Isolation: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the azlactone intermediate.
-
Hydrolysis: Suspend the azlactone in a mixture of acetone and water (10:1) and heat to reflux for 4 hours.
-
Purification: Cool the solution and remove the acetone under reduced pressure. The aqueous solution is then acidified with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry to obtain the desired dehydroamino acid.
Protocol 2.2: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, dissolve the chiral rhodium catalyst, such as [Rh(COD)(Et-DuPhos)]BF4 (0.01 eq), in degassed methanol in a pressure-resistant vessel.
-
Substrate Addition: Add the N-Acetyl-2-amino-4-(2,5-dichlorophenyl)acrylic acid (1.0 eq) to the catalyst solution.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 bar). Stir the reaction mixture at room temperature until the hydrogen uptake ceases (typically 12-24 hours).
-
Work-up: Carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure to obtain the crude N-acetylated amino acid.
Protocol 2.3: Deprotection of the N-Acetyl Group
-
Hydrolysis: Suspend the crude N-acetylated amino acid from Protocol 2.2 in 6M hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and adjust the pH to 6-7 with ammonium hydroxide to precipitate the final product.
-
Purification: Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
Data Summary
| Parameter | Expected Value |
| Yield (Erlenmeyer-Plöchl) | 70-85% |
| Yield (Hydrogenation) | >95% |
| Enantiomeric Excess (ee) | >95% |
| Yield (Deprotection) | >90% |
Analytical Methods
Purification
The final product, 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, can be purified by recrystallization from a water/ethanol mixture. For higher purity, column chromatography on silica gel can be employed, typically using a mobile phase of dichloromethane/methanol/acetic acid.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 3.1: Chiral HPLC Analysis
-
Sample Preparation: Prepare a standard solution of the synthesized amino acid in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: A chiral stationary phase column suitable for amino acid separation (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T).[8]
-
Mobile Phase: A mixture of water, methanol, and a small amount of an acidic modifier like formic acid. The exact composition may need to be optimized.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be well-resolved. Calculate the enantiomeric excess using the peak areas of the two enantiomers.
Conclusion
The two detailed synthetic routes provide reliable and scalable methods for producing the chiral non-proteinogenic amino acid, 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, with high enantiopurity. The choice between the phase-transfer catalysis and the asymmetric hydrogenation approach will depend on factors such as available equipment, cost of catalysts, and desired scale of production. Both methodologies are well-established in the field of asymmetric synthesis and offer a solid foundation for the synthesis of this and other structurally related amino acids for drug discovery and development programs.
References
-
Erlenmeyer, F. (1893). Über die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275(1), 1-8. [Link]
-
O'Donnell, M. J. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(8), 518-525. [Link]
- HUT56050A - Process for resolving 2-amino-4phenyl-butane - Google Patents. (n.d.).
-
A simple and efficient method for the synthesis of Erlenmeyer azlactones. (n.d.). UCD Research Repository. Retrieved February 26, 2026, from [Link]
-
O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
Dai, Q., Yang, W., & Zhang, X. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343–5345. [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (2023, December 2). In Wikipedia. [Link]
-
Request PDF | Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. (2025, August 6). Retrieved February 26, 2026, from [Link]
- Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-286). Humana Press.
-
N-(Diphenylmethylene)glycine tert-butyl ester. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Request PDF | ChemInform Abstract: Rhodium-Catalyzed Asymmetric Hydrogenation of β-Acetylamino Acrylonitriles. (n.d.). Retrieved February 26, 2026, from [Link]
-
L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. (2016, January 11). ResearchGate. [Link]
- Reutenauer, P., et al. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PLoS ONE, 5(1), e8603.
-
α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. (2023, June 8). ACS Publications. [Link]
-
Dai, Q., Yang, W., & Zhang, X. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class ofN-Aryl β-Amino Acid Derivatives. Scilit. [Link]
-
Asymmetric Alkylation. (n.d.). Buchler GmbH. Retrieved February 26, 2026, from [Link]
-
Request PDF | A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. (2025, November 27). Retrieved February 26, 2026, from [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
- The Schöllkopf Method: A Technical Guide to Asymmetric Amino Acid Synthesis. (2025). BenchChem.
- CN104892521A - Synthesis and purification method for alpha-amino acid compound - Google Patents. (n.d.).
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023, February 2). MDPI. [Link]
- Sanchez, C. A. G., & de la Guardia, M. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 949-955.
-
Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science. (2024, May 22). RSC Publishing. [Link]
-
Bencivenni, G. (2022). Asymmetric Phase-Transfer Catalysis: Synthetic Applications and Mechanistic Insights. [Link]
- Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.
-
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. (n.d.). PolyU Institutional Research Archive. Retrieved February 26, 2026, from [Link]
- Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Modern Rhodium-Catalyzed Organic Reactions (pp. 1-40). Wiley-VCH.
- Application Notes and Protocols: Deprotection of Diphenylmethylene-Glycine Benzyl Ester. (2025). BenchChem.
-
Palladium catalysed asymmetric alkylation of benzophenone Schiff base glycine esters in ionic liquids. (2011). Indian Academy of Sciences. [Link]
-
Preparation method of 2-amino-2-phenylbutyric acid. (2022, June 21). Patsnap. [Link]
-
Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. (2018, October 29). MDPI. [Link]
-
Request PDF | Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate. (n.d.). Retrieved February 26, 2026, from [Link]
- Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
-
Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (n.d.). PMC. [Link]
-
Rhodium‐Catalyzed Asymmetric Hydroformylation of 1,1‐Disubstituted Allylphthalimides: A Catalytic Route to β 3 ‐Amino Acids. (n.d.). Scilit. [Link]
- Andrus, M. B., Hicken, E. J., & Stephens, J. C. (2004). Phase-Transfer-Catalyzed Asymmetric Glycolate Alkylation. Organic Letters, 6(13), 2289-2292.
- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents. (n.d.).
- Utility of Azalactones in Synthesis of Some New Heterocyclic Compounds. (2010, September 15). Academe Research Journals.
- Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2010). Lithium Amides as Homochiral Ammonia Equivalents for Conjugate Additions to α,β-Unsaturated Esters: Asymmetric Synthesis of (S)-β:Leucine. Organic Syntheses, 87, 143.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
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- 8. jocpr.com [jocpr.com]
Application Notes & Protocols for the Coupling of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric Acid
Introduction
(R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptide chains can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity. The bulky and electron-withdrawing 2,5-dichlorophenyl group, however, presents considerable challenges to efficient peptide bond formation, often leading to low yields and racemization. This document provides a detailed guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for the successful coupling of this sterically hindered amino acid.
Core Principles of Amide Bond Formation
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[1][2] To achieve this, the carboxyl group must first be activated to make it a better electrophile for the nucleophilic attack by the amine. This activation is typically accomplished using a "coupling reagent". The choice of coupling reagent and reaction conditions is critical for the success of the synthesis, especially when dealing with sterically hindered or electronically deactivated amino acids like (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
Challenges in Coupling (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric Acid
The primary challenges associated with the coupling of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid are:
-
Steric Hindrance: The bulky 2,5-dichlorophenyl group can physically obstruct the approach of the amine nucleophile to the activated carboxyl group, slowing down the reaction rate and requiring more potent coupling reagents.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms can decrease the nucleophilicity of the carboxylate, making activation more difficult.
-
Racemization: The α-proton of amino acids is susceptible to epimerization under basic conditions, a risk that is often exacerbated by the extended reaction times and forcing conditions required for coupling hindered residues.
To overcome these challenges, a careful selection of coupling reagents, additives, bases, and solvents is paramount.
Recommended Coupling Reagents and Protocols
Based on extensive studies of sterically hindered and electronically challenging amino acid couplings, the following protocols are recommended.
Uronium/Aminium Salt-Based Reagents: The Gold Standard for Hindered Couplings
Uronium and aminium salts, such as HATU, HBTU, and COMU, are highly efficient coupling reagents renowned for their high reactivity, fast reaction times, and low racemization rates.[3][4][5] They are particularly well-suited for difficult couplings.[1][6]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is one of the most effective coupling reagents for hindered amino acids.[3][4] Its mechanism involves the formation of a highly reactive OAt-active ester.[3][5]
Materials:
-
N-protected (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid (e.g., Fmoc- or Boc-protected) (1.0 equiv)
-
Amine component (1.0 - 1.2 equiv)
-
HATU (1.0 - 1.2 equiv)
-
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 - 3.0 equiv)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
Procedure (Solution Phase):
-
To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the N-protected (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid and the amine component.
-
Dissolve the mixture in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate vial, dissolve HATU in a minimal amount of the anhydrous solvent.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of the non-nucleophilic base.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
HATU: Chosen for its superior reactivity in forming the active ester, which is crucial for overcoming the steric hindrance of the dichlorophenyl group.[3][4]
-
DIPEA/Collidine: A non-nucleophilic base is used to deprotonate the carboxylic acid without competing with the amine nucleophile.[1] Collidine is a weaker base than DIPEA and can sometimes further reduce racemization.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the coupling reagent and the activated ester intermediate.
Carbodiimide-Based Reagents with Additives
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic coupling reagents.[7][8] However, for hindered and racemization-prone amino acids, they must be used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[5][7] These additives act as nucleophilic catalysts, forming active esters that are more reactive and less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.[5][8]
EDC is a water-soluble carbodiimide, which simplifies the workup as the urea byproduct can be removed by aqueous extraction.[7][8]
Materials:
-
N-protected (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid (1.0 equiv)
-
Amine component (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
-
A tertiary amine base such as Triethylamine (TEA) or DIPEA may be required if the amine component is a salt.
Procedure (Solution Phase):
-
In a round-bottom flask, dissolve the N-protected (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, HOBt, and the amine component in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise to the reaction mixture.
-
If the amine is a salt (e.g., hydrochloride), add 1.0-1.2 equivalents of a tertiary amine base.
-
Allow the reaction to warm to room temperature and stir for 4-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off any precipitated urea (if using DCC). For EDC, proceed with an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Self-Validating System: The use of HOBt not only accelerates the coupling but also acts as an indicator. A persistent yellow color in the reaction mixture can sometimes indicate the presence of the HOBt anion, suggesting the reaction is proceeding.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table summarizes the key characteristics of the recommended reagents for the coupling of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
| Coupling Reagent | Additive | Relative Reactivity | Racemization Risk | Byproduct Removal |
| HATU | None required | Very High | Very Low | Water-soluble |
| HBTU | None required | High | Low | Water-soluble |
| COMU | None required | Very High | Very Low | Water-soluble |
| EDC | HOBt or HOAt | Moderate to High | Low (with additive) | Water-soluble |
| DCC | HOBt or HOAt | Moderate | Low (with additive) | Insoluble urea (filtration) |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The coupling of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid can also be performed on a solid support. The following is a general protocol for Fmoc-based SPPS.[9][10]
Materials:
-
Fmoc-protected resin (e.g., Rink Amide or Wang resin)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Fmoc-(R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid (3-5 equiv)
-
Coupling reagent (e.g., HATU) (3-5 equiv)
-
DIPEA (6-10 equiv)
-
DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine.
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-(R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid by dissolving it with HATU and DIPEA in DMF for 1-2 minutes.
-
Add the activation solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours. A longer coupling time may be necessary due to steric hindrance.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for the subsequent amino acid couplings.
-
Final Deprotection and Cleavage: After the final coupling, deprotect the terminal Fmoc group and then cleave the peptide from the resin using a suitable cleavage cocktail (e.g., TFA/TIS/H2O).
Visualization of Reaction Mechanisms and Workflows
HATU-Mediated Coupling Mechanism
Caption: Mechanism of HATU-mediated amide bond formation.
EDC/HOBt-Mediated Coupling Mechanism
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
References
-
AAPPTEC. Coupling Reagents. [Link]
-
Wikipedia. HATU. [Link]
- Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). [Link]
-
Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. [Link]
-
ResearchGate. How to explain the difference between EDC-NHS coupling based and EDC-based mechanism? (2013, December 23). [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Chen, H., et al. (2018). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Polymer Chemistry, 9(12), 1547-1557. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
Wall, P. A., et al. (2025, March 21). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]
-
Charalambous, C., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(85), 54067-54072. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.uci.edu [chem.uci.edu]
Crystallization methods for (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid intermediates
This Application Note is designed for process chemists and researchers optimizing the solid-state isolation of (R)-2-Amino-4-(2,5-dichlorophenyl)butyric acid , also known as 2,5-Dichloro-D-homophenylalanine .
This molecule is a non-canonical
Executive Summary & Physicochemical Context
The target molecule, (R)-2-Amino-4-(2,5-dichlorophenyl)butyric acid , serves as a chiral building block for peptide mimetics, particularly in the synthesis of renin inhibitors and protease inhibitors where hydrophobic side-chain interactions are critical.
Critical Quality Attributes (CQAs)
| Attribute | Specification Target | Rationale |
| Enantiomeric Purity | > 99.5% ee | Critical for pharmaceutical efficacy; D-isomer often prevents proteolytic degradation. |
| Chemical Purity | > 99.0% | Removal of des-chloro or mono-chloro analogs is difficult post-crystallization. |
| Crystal Form | Stable Anhydrate | Chlorinated aromatics are prone to forming channel solvates; thermodynamic stability is required. |
| Residual Solvent | < ICH Limits | High affinity for chlorinated solvents requires rigorous drying protocols. |
Solubility Profile & Thermodynamic Logic
Unlike unsubstituted homophenylalanine, the 2,5-dichloro substitution significantly increases the molecule's lipophilicity (LogP shift ~ +1.2).
-
Water: Sparingly soluble at neutral pH (zwitterionic form). Soluble at pH < 1 (cationic) and pH > 10 (anionic).
-
Alcohols (MeOH, EtOH): Moderate to high solubility, increasing with temperature.
-
Hydrocarbons: Insoluble.
Process Strategy: The most robust purification method utilizes a pH-Shift Reactive Crystallization (Isoelectric Point Precipitation) coupled with a Polishing Recrystallization to ensure chiral purity.
Process Workflow Diagram
The following diagram outlines the integrated purification strategy, moving from the crude synthesis mixture to the final isolated crystal.
Figure 1: Workflow for the isolation and purification of (R)-2,5-dichlorohomophenylalanine via pH-shift crystallization.
Protocol 1: pH-Shift Reactive Crystallization (Primary Isolation)
This method exploits the zwitterionic nature of the amino acid. It is the most effective method for removing inorganic salts and non-ionic organic impurities.
Reagents
-
Solvent A: 1.0 M Hydrochloric Acid (HCl).
-
Base B: 2.0 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (28%).
-
Seed Crystals: Pure (R)-2,5-dichloro-HPA (1 wt%).
Step-by-Step Methodology
-
Dissolution: Suspend the crude (R)-2-amino-4-(2,5-dichlorophenyl)butyric acid in Solvent A (5-7 volumes). Stir at 25°C until a clear solution is obtained (pH should be < 1.0).
-
Why: The amino group is protonated (
), rendering the molecule highly soluble in water.
-
-
Polishing Filtration: Filter the acidic solution through a 0.45 µm membrane to remove mechanical impurities and insoluble byproducts.
-
Target pH Calculation: The estimated isoelectric point (pI) is approximately 5.5 – 6.0 .
-
Neutralization (Nucleation Zone):
-
Slowly add Base B to the filtrate with vigorous stirring.
-
Stop point: When pH reaches 2.5 – 3.0 , the solution may become supersaturated.
-
Seeding: Add seed crystals (1 wt%) at pH 3.0 to induce controlled nucleation. This prevents "crashing out" (oiling out) which entraps impurities.
-
-
Crystallization: Continue adding Base B very slowly (over 2-3 hours) until the pH reaches 5.8 .
-
Mechanism:[1] As the pH approaches the pI, the net charge becomes zero (zwitterion), and water solubility drops drastically, driving crystallization.
-
-
Aging: Stir the slurry at 5.8 for 4 hours at 20°C, then cool to 5°C for 2 hours to maximize yield.
-
Isolation: Filter the white solid. Wash with cold water (2 x 1 vol) to remove NaCl formed during neutralization.
Protocol 2: Recrystallization for Optical Purity (Polishing)
If the enantiomeric excess (ee) is below 99.5% after primary isolation, a recrystallization from Ethanol/Water is required. The 2,5-dichloro substituent makes the molecule sufficiently soluble in hot ethanol.
Solvent System
-
Solvent: Ethanol (95% or absolute).
-
Antisolvent: Water.
Step-by-Step Methodology
-
Dissolution: Suspend the wet cake from Protocol 1 in Ethanol (10 volumes).
-
Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely. If not, add small increments of Ethanol.
-
Note: If the solution is colored, treat with activated carbon (5 wt%) for 30 mins and filter hot.
-
-
Cooling & Antisolvent Addition:
-
Cool the solution to 50°C.
-
Slowly add Water (warm, 50°C) until a faint turbidity persists (Cloud Point).
-
Add Seed Crystals (0.5 wt%).
-
-
Controlled Cooling: Cool to 20°C over 4 hours (linear ramp: 7.5°C/hour).
-
Why: Slow cooling promotes the growth of larger, purer crystals and rejects the (S)-enantiomer into the mother liquor.
-
-
Final Isolation: Cool to 0-5°C and hold for 1 hour. Filter and wash with cold Ethanol/Water (1:1 mixture).
-
Drying: Dry under vacuum at 45°C for 24 hours.
-
Warning: Ensure full removal of ethanol. Chlorinated aromatics can form channel solvates; verify desolvation via TGA (Thermogravimetric Analysis).
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" | Rapid pH change or high concentration. | Dilute the initial acidic solution. Add seed crystals earlier (at pH 2.5). Slow down NaOH addition rate. |
| Low Yield | pH not exactly at pI or high solubility in mother liquor. | Measure pI experimentally (Zeta potential). Ensure final pH is 5.5-6.0. Add NaCl (salting out) if necessary. |
| Low ee% | Racemic compound formation or agglomeration. | Switch to Protocol 2 (Recrystallization). Use a slower cooling ramp. |
| Gel Formation | Rapid precipitation of amorphous phase. | Apply "Temperature Cycling" (heat to dissolve fines, cool to regrow) during the aging step. |
Scientific Grounding & References
The protocols above are derived from established methodologies for hydrophobic amino acids and homophenylalanine derivatives.
Key Mechanistic References:
-
Reactive Crystallization of Homophenylalanine: The pH-shift method is the industry standard for HPA derivatives due to the steep solubility drop at the isoelectric point.
-
Enzymatic Synthesis Context: Often, these intermediates are produced via transaminase-catalyzed reactions, where in-situ crystallization drives the equilibrium.
-
Chiral Resolution Strategies: For racemic starting materials, diastereomeric salt formation with Mandelic Acid is a proven route for phenyl-butyric acid analogs.
-
Source: Perry, J.J. et al. "Crystallisation-induced asymmetric transformation (CIAT) for the synthesis of dipeptides containing homophenylalanine." Tetrahedron: Asymmetry, 2005.
-
Reference List:
-
Tenberg, V., et al. (2024). Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations. Royal Society of Chemistry. Available at: [Link]
-
Schedler, M., et al. (2025).[3] Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega.[3] Available at: [Link]
Sources
- 1. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous solution and solid-state behaviour of l -homophenylalanine: experiment, modelling, and DFT calculations - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01897D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support: Yield Optimization for (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
Executive Summary & Molecule Profile
Target Molecule: (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
Class: Non-proteinogenic
Critical Distinction: Do not confuse this target with the
Primary Synthesis Routes:
-
Biocatalytic Transamination (Recommended): Uses D-selective transaminases.[2] Offers highest enantiopurity (>99% ee) but faces solubility challenges.
-
Asymmetric Hydrogenation: Uses Rh-catalysts with chiral phosphine ligands. High throughput but requires strict oxygen-free conditions and expensive ligands.
Method A: Biocatalytic Transamination (The "Green" Route)
This method utilizes a D-amino acid transaminase (DAAT) to convert the keto-acid precursor into the desired chiral amine.[2] It is the preferred route for high enantiomeric excess (ee).
The Biocatalytic Workflow
Figure 1: Coupled enzymatic system for the synthesis of (R)-2-amino-4-(2,5-dichlorophenyl)butyric acid using D-alanine as the amino donor and LDH for equilibrium displacement.
Optimization Protocol
Step 1: Substrate Solubilization The 2,5-dichloro substitution significantly increases lipophilicity.
-
Protocol: Dissolve the keto acid precursor in DMSO or Methanol (10% v/v final concentration).
-
Optimization: If precipitation occurs upon addition to buffer, add 5-10% cyclodextrin (
-CD) to form an inclusion complex, improving bioavailability without inhibiting the enzyme.
Step 2: Equilibrium Displacement
Transamination is reversible (Keq
-
System: Use Lactate Dehydrogenase (LDH) + NADH + Glucose Dehydrogenase (GDH) for cofactor recycling.
-
Alternative: Use D-Glutamate as a donor and remove
-ketoglutarate via spontaneous decarboxylation (if using specific decarboxylases) or simply use a large excess (5-10 equiv) of D-Alanine if recycling enzymes are unavailable.
Step 3: pH Control
-
Target: pH 7.5 – 8.0.
-
Issue: As the reaction proceeds, the consumption of the keto acid and production of the zwitterionic amino acid can alter pH. Use 100mM Potassium Phosphate buffer.
Troubleshooting Guide (Biocatalysis)
| Symptom | Probable Cause | Corrective Action |
| Conversion stalls at ~50% | Equilibrium limitation. | Add an equilibrium shifting system (LDH/GDH) or increase amine donor equivalents (up to 10x). |
| Reaction mixture turns cloudy/precipitate forms | Substrate insolubility. | Add 5-10% DMSO or 2-hydroxypropyl- |
| Low Enantiomeric Excess (<95%) | Non-selective background reaction or wrong enzyme. | Verify enzyme is D -selective (DAAT). Check for chemical transamination (rare at pH 8). |
| Enzyme inactivation | 2,5-dichlorophenyl moiety steric/electronic toxicity. | Lower substrate loading; feed substrate in batches (fed-batch mode) rather than all at once. |
Method B: Asymmetric Hydrogenation (The Scalable Route)
This method involves the hydrogenation of an enamide precursor using a Rhodium catalyst with a chiral phosphine ligand.
The Hydrogenation Workflow
Figure 2: Asymmetric hydrogenation pathway. Note that ligand selection controls the stereochemistry.
Optimization Protocol
Step 1: Ligand Selection For (R)-amino acids (D-series), you generally require (R,R)-ligands (depending on the specific ligand quadrant diagram).
-
Recommended: (R,R)-DuPhos or (R,R)-Me-BPE.
-
Why: These electron-rich phosphines provide fast turnover for enamides and excellent enantioselectivity (>98% ee).
Step 2: Substrate Purity (Critical) The enamide precursor must be free of halides and sulfur impurities remaining from its synthesis (e.g., from Heck coupling or Horner-Wadsworth-Emmons).
-
Action: Recrystallize the enamide from EtOAc/Hexane before hydrogenation. Even trace impurities deactivate Rh catalysts.
Step 3: Reaction Conditions
-
Solvent: Degassed Methanol (MeOH). Oxygen kills the catalyst.
-
Pressure: 3–10 bar (45–150 psi). Higher pressure is not always better; it can decrease ee in some Rh-systems. Start at 5 bar.
Troubleshooting Guide (Hydrogenation)
| Symptom | Probable Cause | Corrective Action |
| No Reaction (0% Conversion) | Catalyst poisoning (O2 or impurities). | Degas solvent via 3 freeze-pump-thaw cycles. Purify substrate (pass through silica/charcoal). |
| Low ee (<90%) | Wrong ligand match or high temperature. | Switch ligand class (e.g., from Binap to DuPhos). Lower temperature to 0°C or RT. |
| Slow Reaction Rate | Steric hindrance of 2,5-dichloro group. | Increase H2 pressure (up to 20 bar). Increase catalyst loading to 1 mol%. |
| Product is Racemic | Ligand oxidation. | Phosphine ligands oxidize easily to phosphine oxides (inactive/non-selective). Handle in glovebox. |
Frequently Asked Questions (FAQ)
Q1: Can I use Dynamic Kinetic Resolution (DKR) for this synthesis? Answer: DKR is typically used for hydantoinase routes or specific chemo-enzymatic reductions. For the routes described above:
-
Biocatalysis: No, because the keto-acid is prochiral, not racemic. You are performing an asymmetric synthesis, not a resolution.
-
Hydrogenation: No, you are hydrogenating a prochiral alkene.
-
Note: If you start with the racemic amino acid, you can use D-Amino Acid Oxidase (DAAO) to convert the L-isomer back to the keto acid, which is then converted to the D-isomer by a D-transaminase (Deracemization).
Q2: The 2,5-dichloro ring seems to cause steric clashes. Which enzyme variant handles this best? Answer: Wild-type enzymes often struggle with bulky ortho-substituents. Look for "broad-specificity" D-aminotransferases, specifically those engineered from Bacillus sp. or Arthrobacter sp. (often used for branched-chain amino acids). Commercial screening kits (e.g., from Codexis or Johnson Matthey) usually contain variants evolved for bulky aromatics.
Q3: How do I remove the Rhodium catalyst after hydrogenation? Answer: Rhodium contamination is a major regulatory concern.
-
Scavengers: Use silica-bound thiol scavengers (e.g., SiliaMetS® Thiol) post-reaction.
-
Crystallization: The zwitterionic amino acid (after hydrolysis) is water-soluble; the catalyst is organic-soluble. Wash the aqueous layer with DCM, then crystallize the amino acid at its isoelectric point (pI ~5.5).
References
-
Biocatalytic Transamination Mechanisms
-
Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of α-methylbenzylamine with ω-transaminase screened from soil microorganisms. Biotechnology and Bioengineering . Link
- Context: Establishes the ping-pong bi-bi mechanism and inhibition p
-
-
D-Amino Acid Synthesis
-
Parmeggiani, F., et al. (2022). Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. MDPI Catalysts . Link
- Context: Describes the one-pot three-enzyme system (DAAT + LDH + GDH) for equilibrium shifting in D-amino acid synthesis.
-
-
Sitagliptin Intermediate (Comparative Chemistry)
-
Savile, C. K., et al. (2010).[3] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science . Link
- Context: While a different molecule, this paper is the authoritative source on engineering transaminases to accept bulky, halogenated phenyl rings (2,4,5-trifluoro vs. 2,5-dichloro).
-
-
Asymmetric Hydrogenation
-
Burk, M. J., et al. (1993). Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions. Journal of the American Chemical Society . Link
- Context: The foundational text for using DuPhos ligands to synthesize hindered amino acids with high ee.
-
Sources
Technical Support Center: Troubleshooting Solubility of 2,5-Dichloro-Phenyl Amino acid Derivatives
Welcome to the technical support center for handling 2,5-dichloro-phenyl amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this specific class of compounds. Our goal is to provide you with the foundational knowledge and practical, field-proven protocols to overcome these obstacles efficiently.
Part 1: Understanding the Core Challenge
Q1: Why are 2,5-dichloro-phenyl amino acid derivatives so often poorly soluble in aqueous solutions?
A1: The solubility of these molecules is governed by a delicate balance between two opposing structural features:
-
The Hydrophobic "Head": The 2,5-dichloro-phenyl group is a large, non-polar, and highly hydrophobic moiety. The two chlorine atoms increase the molecule's lipophilicity and molecular weight, making it inherently difficult for water molecules to form a solvation shell around this part of the structure.[1] Larger molecules are generally more challenging to solvate.[1]
-
The Ionizable "Tail": The amino acid portion provides two ionizable groups: a carboxylic acid (-COOH) and an alpha-amino group (-NH2). These groups can become charged (COO- and NH3+) depending on the pH of the solution. This charge is the primary driver of aqueous solubility.
The fundamental challenge arises because the strong hydrophobicity of the dichlorophenyl ring often dominates, leading to poor overall aqueous solubility even when the amino acid tail is ionized. Solubility is lowest near the isoelectric point (pI), where the net charge of the molecule is zero.[2]
Part 2: Initial Dissolution and Stock Preparation
Q2: I have a new 2,5-dichloro-phenyl amino acid derivative as a solid powder. Where do I start?
A2: The first step is to create a concentrated stock solution in an appropriate organic solvent. It is highly unlikely that these derivatives will be directly soluble in aqueous buffers at high concentrations. Attempting to do so often leads to frustration and wasted material.
The recommended approach is to perform an initial solubility screening with a small amount of your compound.
Protocol 1: Initial Solvent Screening
-
Aliquot ~1-2 mg of your compound into several small, clear vials (e.g., glass HPLC vials).
-
To each vial, add a different organic solvent from Table 1 below, starting with 100 µL.
-
Vortex or sonicate the vials for 1-2 minutes.
-
Visually inspect for dissolution. If the compound dissolves, it is soluble at ≥10-20 mg/mL in that solvent.
-
If it has not dissolved, add another 100 µL of solvent (total volume 200 µL) and repeat the process. This allows you to estimate the approximate solubility.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent | Class | Polarity | Typical Starting Concentration | Notes & Cautions |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | High | 10-50 mM | Excellent for creating high-concentration stocks.[3] Can be hygroscopic and may oxidize sensitive compounds. |
| DMF (Dimethylformamide) | Polar Aprotic | High | 10-50 mM | A good alternative to DMSO, especially for compounds sensitive to oxidation.[4] |
| Methanol (MeOH) | Polar Protic | High | 1-10 mM | Often a good solvent for this class of compounds.[3] More volatile than DMSO/DMF. |
| Ethanol (EtOH) | Polar Protic | Medium | 1-10 mM | Less polar than methanol; may be less effective but is often better tolerated in biological assays.[5][6] |
| Acetonitrile (ACN) | Polar Aprotic | Medium | 1-10 mM | Useful for greasy or oily compounds that resist crystallization.[7] |
Q3: I've identified a good organic solvent. How do I prepare and store my stock solution?
A3: Once you've chosen a solvent (DMSO is the most common first choice), prepare your stock solution at a concentration significantly higher than your final desired experimental concentration.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution.
Key Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes.
-
Check for Crystallization: After the first freeze-thaw cycle, re-warm the vial to room temperature and inspect carefully to ensure the compound has not crystallized out of solution. If it has, you may need to warm and vortex it before each use.
Part 3: Troubleshooting Aqueous Solubility
This is the most common and critical area of difficulty. The problem typically manifests as precipitation when the concentrated organic stock solution is diluted into an aqueous buffer for an experiment.
Q4: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What should I do?
A4: This is an "antisolvent" effect.[8] The aqueous buffer is a poor solvent (an antisolvent) for your compound, and when the DMSO concentration is diluted, it can no longer keep the compound in solution. The key is to modify the final aqueous environment to make it more hospitable to your molecule.
Follow this systematic troubleshooting workflow:
Caption: Systematic workflow for troubleshooting compound precipitation.
Q5: How do I use pH to my advantage?
A5: The amino acid backbone contains both a basic amino group and an acidic carboxylic acid group. By adjusting the pH, you can ensure one or both of these groups are charged, significantly increasing the molecule's interaction with water. The solubility of amino acids is strongly dependent on pH.[2]
-
To protonate the amino group (make it -NH3+): Adjust the pH to be at least 1-2 units below its pKa (typically pKa ~9-10). A buffer at pH 7.4 will typically achieve this.
-
To deprotonate the carboxylic acid (make it -COO-): Adjust the pH to be at least 1-2 units above its pKa (typically pKa ~2-3). A buffer at pH 4 or higher will achieve this.
Therefore, solubility is generally higher at acidic pH (e.g., pH < 4) and basic pH (e.g., pH > 8) and lowest around the isoelectric point (pI), which is often near neutral pH.
Protocol 2: pH-Solubility Screening
-
Prepare a set of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Add your DMSO stock to each buffer to the final desired concentration.
-
Incubate for 15-30 minutes with gentle agitation.
-
Visually inspect for precipitation. You can quantify the soluble fraction by centrifuging the samples and measuring the concentration of the supernatant via HPLC or UV-Vis spectroscopy.
Caution: Ensure your compound is stable at the tested pH values. Extreme pH can cause hydrolysis or degradation.
Q6: What are co-solvents, and how do they work?
A6: Co-solvents are water-miscible organic solvents that are added to an aqueous solution in small amounts to increase the solubility of a poorly-soluble compound.[6][9] They work by reducing the overall polarity of the water, making the solvent mixture more "hydrophobic-friendly".[5][10]
Table 2: Common Co-solvents for Improving Aqueous Solubility
| Co-solvent | Typical Final Conc. (%) | Mechanism of Action | Considerations |
| Ethanol | 1-10% | Reduces solvent polarity. | Generally well-tolerated in cell-based assays.[11] |
| Propylene Glycol (PG) | 5-20% | Reduces solvent polarity; can form H-bonds. | Common in pharmaceutical formulations.[11] |
| Polyethylene Glycol 400 (PEG-400) | 5-20% | Reduces solvent polarity and can encapsulate hydrophobic molecules.[1] | Can be viscous. Check for assay interference. |
| Cyclodextrins (e.g., HP-β-CD) | 1-5% | Forms inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's non-polar cavity. | Highly effective for many compounds; can be expensive.[1][12] |
To use a co-solvent: Add it to your aqueous buffer before introducing your compound's DMSO stock solution.
Part 4: Advanced Strategies & FAQs
Q7: I've tried everything and still can't get enough compound into solution for my in vivo study. What's next?
A7: When simple methods fail, you must move to more advanced formulation strategies. These involve changing the solid state of the drug to improve its fundamental dissolution properties.
-
Salt Formation: This is one of the most common and effective methods to increase the solubility of ionizable drugs.[13][14][15][16] Reacting your compound with an acid (to form a salt at the amino group, e.g., a hydrochloride salt) or a base (to form a salt at the carboxylic acid, e.g., a sodium salt) can increase solubility by orders of magnitude.[13][17]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[8][18][19] This prevents the drug from crystallizing, and the amorphous form is much more soluble than the crystalline form.[15]
-
Particle Size Reduction: Reducing the particle size of the solid drug increases its surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[1][15][20][21] Techniques include micronization and nanosuspension.[8][19][20]
Q8: My compound keeps "oiling out" instead of dissolving or precipitating as a solid. What does this mean?
A8: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This often happens with "greasy" or highly lipophilic compounds when the solution becomes supersaturated too quickly.[7] To resolve this, you need to slow down the process. Try using a poorer solvent system, cooling the solution more slowly, or using vapor diffusion techniques where an antisolvent is slowly introduced into the vapor phase.[22][23]
Q9: Can I use other amino acids to help solubilize my derivative?
A9: Yes, this is a known strategy. Certain amino acids, particularly basic ones like arginine, can act as solubilizing agents for acidic drugs, often through non-ionic or hydrotropic interactions in addition to ionic ones.[24] Similarly, aromatic amino acids like tryptophan can improve the solubility of other hydrophobic molecules.[25] This approach involves adding a high concentration of a second, highly soluble amino acid to your buffer system.
References
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Cosolvent. (n.d.). Wikipedia.
- 2-Amino-2 ,5-dichlorobenzophenone 99 2958-36-3. (n.d.). Sigma-Aldrich.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025, August 7). Unknown Source.
- Mechanistic study of the solubilization effect of basic amino acids on a poorly w
- Techniques to improve the solubility of poorly soluble drugs. (n.d.).
- Formulation strategies for poorly soluble drugs. (2025, July 8).
- Troubleshooting Crystallization: A Technical Guide for Hispidanin B. (n.d.). Benchchem.
- Key chemical properties of 2-Amino-2',5'-dichlorobenzophenone. (n.d.). Benchchem.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- 2-Amino-2',5-dichlorobenzophenone | C13H9Cl2NO | CID 18069. (n.d.). PubChem.
- Affinity of aromatic amino acid side chains in amino acid solvents. (2025, August 10).
- Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. (2022, April 5). Ovid.
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
- Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.).
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Unknown Source.
- Need help with antisolvent crystallization of small molecule. (2025, July 26). Reddit.
- Technical Support Center: Enhancing the Solubility of Peptides with Unn
- Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2025, March 21). White Rose Research Online.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). Unknown Source.
- Method for purifying aromatic amino acids. (2004, January 20).
- Amino Acids for pH Adjustment? (2021, October 1). Realize Beauty - WordPress.com.
- Cosolvent. (n.d.). Unknown Source.
- What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formul
- Synthesis and evaluation of some amino acid conjugates of NSAIDS. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Effective separation of aromatic and aliphatic amino acids mixtures using ionic-liquid-based aqueous biphasic systems. (2017, January 16). PMC.
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube.
- Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. (2017, November 27). Unknown Source.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
- A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. (2023, August 25). Annex Publishers.
- Guide for crystalliz
- Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. (2025, January 18). YouTube.
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- 1. researchgate.net [researchgate.net]
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- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. grokipedia.com [grokipedia.com]
- 7. reddit.com [reddit.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
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- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjpdft.com [rjpdft.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
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- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. ovid.com [ovid.com]
Technical Support Center: Resolving Aggregation in Peptides Containing (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. The unique properties of this amino acid, while beneficial for modulating biological activity and enhancing proteolytic stability, introduce significant challenges related to peptide aggregation.[1] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these hurdles in your research.
The Challenge: Understanding Aggregation in Peptides with (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
The incorporation of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid into a peptide sequence dramatically increases its hydrophobicity. The dichlorophenyl group is bulky and nonpolar, leading to a high propensity for intermolecular hydrophobic interactions, which are a primary driver of peptide aggregation.[2][3] These interactions can cause peptide chains to self-associate into larger, often insoluble structures, which can manifest as gels, precipitates, or fibrils.[4][5] This aggregation can occur during solid-phase peptide synthesis (SPPS), purification, and in solution, leading to reduced yields, purification difficulties, and unreliable biological assay results.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid so difficult to dissolve?
A1: The dichlorophenyl side chain makes the peptide highly hydrophobic, leading to poor solubility in aqueous solutions.[6] Peptides with 50% or more hydrophobic residues are particularly prone to insolubility.[7][8] Additionally, if the pH of your solution is close to the peptide's isoelectric point (pI), its net charge will be near zero, minimizing electrostatic repulsion and further promoting aggregation.[2][9]
Q2: What are the first signs of aggregation during solid-phase peptide synthesis (SPPS)?
A2: On-resin aggregation can be identified by several indicators:
-
Poor resin swelling: The peptide-resin may fail to swell properly, appearing clumped.[3][10]
-
Slow or incomplete reactions: Both Fmoc deprotection and amino acid coupling steps may be sluggish or incomplete.[3][5]
-
Inaccurate colorimetric tests: Tests like the Kaiser test may yield false negatives because the aggregated peptide chains block access to the free amines.[3]
Q3: Can I predict the aggregation potential of my peptide sequence?
A3: While precise prediction is challenging, you can estimate the risk.[10] A high percentage of hydrophobic residues, including your modified amino acid, is a strong indicator.[7] There are also computational tools and algorithms that can identify potential aggregation-prone regions (APRs) within a sequence, though currently, no programs are available to predict the effects of incorporating non-natural amino acids.[4]
Q4: I managed to dissolve my peptide in an organic solvent, but it crashes out when I add it to my aqueous buffer. What should I do?
A4: This is a common problem when working with hydrophobic peptides. The key is to add the concentrated peptide stock solution drop-wise into the vigorously stirring aqueous buffer.[7] This helps to rapidly disperse the peptide molecules, reducing the chance of them aggregating.
Q5: Can sonication or heating improve the solubility of my peptide?
A5: Yes, both methods can be helpful. Sonication can break apart existing aggregates, while gentle warming (e.g., up to 40°C) can increase solubility.[6][8] However, be cautious with heating, as it can potentially degrade your peptide.[6]
Troubleshooting Guides
Guide 1: Optimizing Solid-Phase Peptide Synthesis (SPPS)
Aggregation during SPPS is a major cause of low yield and purity. The following strategies can help to disrupt the intermolecular hydrogen bonding and hydrophobic interactions that lead to on-resin aggregation.[10]
Workflow for Mitigating On-Resin Aggregation
Caption: Workflow for addressing peptide aggregation during SPPS.
Detailed Protocols & Explanations
1. Solvent Modification:
-
Action: Switch from standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) to more effective, aggregation-disrupting solvents.
-
Protocol: Replace DMF with N-Methylpyrrolidone (NMP) or use a mixture of DMF with up to 25% Dimethyl Sulfoxide (DMSO).[3][10]
-
Causality: NMP and DMSO are more polar and have a greater ability to solvate the peptide chains, disrupting the intermolecular hydrogen bonds that cause aggregation.[10]
2. Introduction of Backbone Protection:
-
Action: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of an amino acid residue.[2]
-
Protocol: Introduce an Hmb or Dmb-protected amino acid every 6-7 residues in your sequence.[10]
-
Causality: These bulky groups sterically hinder the formation of intermolecular hydrogen bonds between the peptide backbones, which is a primary cause of aggregation.[10]
3. Use of "Magic Mixture" and Chaotropic Salts:
-
Action: Add nonionic detergents or chaotropic salts to the reaction mixture.
-
Protocol: A "Magic Mixture" consists of ethylene carbonate, nonionic detergents, and salts. Alternatively, add chaotropic salts like NaClO4 or KSCN.[10]
-
Causality: These agents disrupt the organized structure of water and interfere with the formation of hydrogen bonds, thereby reducing aggregation.
| Strategy | Recommended Concentration/Solvent | Mechanism of Action |
| Solvent Exchange | NMP or DMF/DMSO (up to 25%) | Increases solvation of peptide chains.[3][10] |
| Backbone Protection | Hmb or Dmb-protected amino acids | Sterically hinders intermolecular H-bonding.[2][10] |
| Chaotropic Salts | CuLi, NaClO4, KSCN | Disrupts hydrogen bonding networks.[10] |
| Pseudoprolines | Inserted at Ser or Thr residues | Induces a kink in the peptide backbone.[5][10] |
Guide 2: Solubilization and Handling of Purified Peptides
Once your peptide is synthesized and purified, the challenge shifts to keeping it in solution for your experiments. A systematic approach to solubilization is crucial.[7]
Systematic Solubilization Workflow
Caption: A step-by-step workflow for dissolving hydrophobic peptides.
Detailed Protocols & Explanations
1. Initial Solubility Testing:
-
Action: Always begin by testing the solubility of a small amount of your peptide before attempting to dissolve the entire batch.[6][7]
-
Protocol:
2. Use of Organic Solvents:
-
Action: For highly hydrophobic or neutral peptides, organic solvents are often necessary.
-
Protocol:
-
Causality: Organic solvents can effectively solvate the hydrophobic dichlorophenyl groups, breaking up aggregates. Slow dilution into an aqueous buffer allows the peptide to remain in solution.
| Peptide Net Charge | Initial Solvent | If Insoluble, Try: |
| Positive (Basic) | Sterile Water | 10% Acetic Acid or 0.1% TFA[2][8] |
| Negative (Acidic) | Sterile Water | 0.1 M Ammonium Bicarbonate[7] |
| Neutral/Hydrophobic | Minimal DMSO, DMF, or ACN | Sonication, then slow dilution[2][8] |
Guide 3: Analytical Characterization of Aggregation
It is essential to analytically confirm the aggregation state of your peptide. Several techniques can provide valuable information.[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Aggregated peptides often show broad or tailing peaks.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on size and can directly detect the presence of higher molecular weight aggregates.[11][12]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and is very sensitive to the presence of aggregates.[12]
-
Circular Dichroism (CD) Spectroscopy: CD can detect changes in the secondary structure of the peptide, such as the formation of β-sheets, which are often associated with aggregation.[11][13]
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Powers, E. T., & Deechongkit, S. (2009). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Peptide Science, 15(8), 481-494. Available from: [Link]
-
De Luca, S., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. Available from: [Link]
-
Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(20), 7040. Available from: [Link]
-
Wang, Y., et al. (2024). Aggregation Rules of Short Peptides. JACS Au. Available from: [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]
-
Rojas, R., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4827. Available from: [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines. Available from: [Link]
-
Millennial Scientific. (2024). The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. Available from: [Link]
-
Royal Society of Chemistry. (2023). Low pH-triggering changes in peptide secondary structures. Available from: [Link]
-
MDPI. (2024). Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. Available from: [Link]
-
ProtiFi. Troubleshooting Tips. Available from: [Link]
-
White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Available from: [Link]
-
ChemRxiv. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Available from: [Link]
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Available from: [Link]
-
Intertek. Protein Aggregation Analysis. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 10. peptide.com [peptide.com]
- 11. ijsra.net [ijsra.net]
- 12. Protein Aggregation Analysis [intertek.com]
- 13. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid under acidic conditions
Executive Summary: Stability Dashboard
This guide addresses the stability profile of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid under acidic conditions.[1][2] As a chiral
| Parameter | Status | Critical Thresholds |
| Acid Stability (Chemical) | ✅ High | Stable in 6N HCl at 25°C. Resistant to dechlorination.[1][2] |
| Acid Stability (Chiral) | ⚠️ Moderate | Risk of Racemization at T > 60°C in strong mineral acids.[1] |
| Physical Form | ℹ️ Variable | Exists as Zwitterion (pH 4-6) or HCl Salt (pH < 1).[1][2] |
| Major Impurity Risk | ⚠️ Dimerization | Risk of Diketopiperazine formation during concentration/heating.[1] |
Technical Deep Dive: The Racemization Risk
FAQ: "Why is my enantiomeric excess (ee%) dropping during acidic reflux?"
The Mechanism:
Unlike
At elevated temperatures (typically >60°C), this
Visualizing the Pathway:
Caption: Acid-catalyzed racemization pathway via enolization. The rate-limiting step is the removal of the
Troubleshooting Protocol: Minimizing Racemization
-
Temperature Control: Never reflux in >2N HCl for more than 2 hours. Keep hydrolysis steps below 50°C if possible.
-
Solvent Isotope Effect: If analyzing stability, note that racemization is slower in D₂O than H₂O due to the kinetic isotope effect, but deuterium exchange will occur [1].
-
Workup: When concentrating acidic fractions, use a rotary evaporator with a bath temperature < 40°C .
Physical Form & Solubility Issues
FAQ: "I see a gum/oil instead of a solid during workup. What is it?"
This is a classic issue of pH-dependent solubility and counter-ion stoichiometry .
-
pH < 1 (Strong Acid): The molecule exists as the Hydrochloride Salt (
).[1][2] -
pH 4–6 (Isoelectric Point): The molecule exists as the Zwitterion (
).[1][2]
Visualizing the Solubility Workflow:
Caption: Solubility behavior relative to pH. The target isolation point is the isoelectric point (approx pH 5.5).[1]
Impurity Profile: The "Hidden" Dimer
FAQ: "My LCMS shows a peak at [2M - 18]. Is this an artifact?"
This is likely the Diketopiperazine (DKP) dimer.[1]
-
Cause:
-amino acids can condense intermolecularly.[1][2][6] Two molecules react head-to-tail to form a 6-membered cyclic bis-amide.[1][2] -
Conditions: This occurs most frequently when concentrating dilute acidic solutions or heating the free acid in high-boiling solvents.[1][2]
-
Prevention: Avoid prolonged heating of the concentrated residue.[1] Lyophilize (freeze-dry) instead of rotary evaporation if the product is heat-sensitive.[1][2]
Standardized Experimental Protocols
Protocol A: Safe Acidic Workup (Isolation as HCl Salt)
Use this when the Zwitterion is too soluble or oils out.[1]
-
Concentration: Evaporate the reaction mixture to roughly 1/4 volume.
-
Acidification: Add 6N HCl until pH < 1.
-
Azeotropic Drying: Add 2-Propanol (IPA) or Toluene and evaporate.[1][2] Repeat 2-3 times.
-
Why? This removes residual water and excess HCl, forcing the salt to crystallize.
-
-
Precipitation: Dissolve the residue in a minimum amount of dry Methanol, then slowly add Diethyl Ether or MTBE with stirring.
-
Filtration: Collect the white solid under Nitrogen (hygroscopic).[1]
Protocol B: Determination of Enantiomeric Excess (HPLC)
Verify stability after acidic exposure.[1][2]
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Specialized for amino acids).[1][2]
-
Mobile Phase: 50mM HClO4 (aq) / Acetonitrile (80:20).[1][2] Note: Acidic mobile phase is required to suppress ionization of the carboxylic acid.
-
Detection: UV @ 210 nm (or 254 nm for the dichlorophenyl ring).[1]
-
Reference: Compare against a racemic standard prepared by refluxing the sample in 6N HCl for 24 hours [2].
References
-
Neuberger, A. (1948).[1] The stereochemistry of amino acids.[1][7][8] Advances in Protein Chemistry, 4, 297-383. Link
- Foundational text on the mechanism of acid-catalyzed racemization of amino acids via enoliz
-
Solis, A. R., et al. (2021).[1] Racemization of amino acids under natural conditions.[1][8] Journal of Organic Chemistry.[1][7] (General reference for acid-catalyzed mechanisms).
-
ChemicalBook. (2024).[1] Product entry for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (Analogous structure).Link[1][2]
- Provides physical property baselines for dichlorophenyl-homophenylalanine deriv
-
Search Result 1.12. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines.[1][2][6]Link[1][2]
Sources
- 1. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid | C10H11Cl2NO2 | CID 72208946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. chembk.com [chembk.com]
- 5. Phenibut | 1078-21-3 [chemicalbook.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creation.com [creation.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Purity Analysis of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
Introduction
The stereochemical identity of an active pharmaceutical ingredient (API) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles. (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a non-proteinogenic amino acid, and like many chiral building blocks, its enantiomeric purity is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the definitive technique for resolving and quantifying enantiomers.[1][2]
This guide provides an in-depth comparison of various chiral HPLC methods for the enantiomeric purity analysis of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. We will explore the underlying separation mechanisms of different CSPs, provide detailed experimental protocols, and present comparative data to guide researchers and drug development professionals in selecting and implementing the most effective analytical strategy.
Understanding the Analyte: A Structural Perspective
The analyte, (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, possesses several key structural features that dictate the strategy for its chiral separation:
-
A Primary Amino Group and a Carboxylic Acid Group: These functional groups confer a zwitterionic character, making the molecule highly polar and suitable for ionic interactions and hydrogen bonding.
-
A Stereogenic Center: The chiral carbon alpha to the amino and carboxyl groups is the basis for its enantiomeric nature.
-
A 2,5-Dichlorophenyl Moiety: This aromatic ring provides a site for π-π stacking and hydrophobic interactions.
The challenge lies in selecting a CSP and mobile phase system that can effectively exploit these features to differentiate between the R- and S-enantiomers based on the three-dimensional arrangement of these groups.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The selection of the CSP is the most critical decision in developing a chiral separation method.[3] For underivatized amino acids, several classes of CSPs have proven effective, each operating on distinct chiral recognition mechanisms.
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are exceptionally versatile for separating polar and ionic compounds like amino acids.[4][5] Their complex three-dimensional structure offers a multitude of interaction sites, including hydrophobic pockets, aromatic rings, and ionizable groups (carboxyl and amino).[5][6]
-
Mechanism of Chiral Recognition: Separation is achieved through a combination of interactions. The analyte can be included in the hydrophobic "basket" of the macrocycle, while the amino and carboxyl groups form ionic bonds and hydrogen bonds with the peptide backbone and sugar moieties of the CSP. The dichlorophenyl ring can engage in π-π stacking with the aromatic portions of the chiral selector.[7]
-
Recommended Columns:
-
Mobile Phase Strategies: These CSPs are compatible with reversed-phase, normal-phase, and polar organic modes. For amino acids, the polar organic mode (e.g., Methanol/Acetonitrile with small amounts of acid and base) is often the most effective.[10] This mode helps control the ionization state of both the analyte and the CSP to maximize enantioselectivity.
Zwitterionic Ion-Exchange CSPs
This newer class of CSPs is specifically designed for the separation of amphoteric molecules like amino acids and peptides.[10] They are typically based on cinchona alkaloids modified to contain both an acidic (anionic) and a basic (cationic) site.[11]
-
Mechanism of Chiral Recognition: The primary mechanism is electrostatic interaction (ion exchange) between the charged groups of the zwitterionic analyte and the zwitterionic CSP.[10][12] This is supplemented by hydrogen bonding, π-π stacking, and steric repulsion, which collectively contribute to chiral recognition.[10]
-
Recommended Columns:
-
CHIRALPAK ZWIX(+) & ZWIX(-): These columns are pseudo-enantiomeric, allowing for the reversal of elution order, which is a powerful tool for confirming the identity of trace enantiomeric impurities.[11]
-
-
Mobile Phase Strategies: Mobile phases are typically composed of an alcohol (like methanol) with a small percentage of water and additives like formic acid and diethylamine to control ionization.[11] These methods are generally compatible with mass spectrometry (MS).[11]
Polysaccharide-Based CSPs
Derivatized cellulose and amylose are the most widely used CSPs in pharmaceutical analysis due to their broad applicability.[1][13] The helical polymer structure forms "chiral grooves" where analytes can interact.[14]
-
Mechanism of Chiral Recognition: Chiral recognition arises from a combination of hydrogen bonding (with the carbamate linkages), dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.[14][15] The dichlorophenyl group of the analyte is a key interacting moiety.
-
Recommended Columns:
-
CHIRALPAK AD/IA (Amylose-based), CHIRALCEL OD/IB (Cellulose-based): These columns offer a wide range of selectivities. Immobilized versions (e.g., IA, IB) are robust and compatible with a broader range of solvents.[16]
-
-
Mobile Phase Strategies: While excellent for many compounds, separating highly polar, underivatized amino acids can be challenging. Success often requires normal-phase or polar organic conditions. Derivatization of the amino acid can sometimes be employed, but direct analysis is preferred to avoid extra steps and potential impurities.[4]
Data Summary and Comparison
The following table summarizes the key characteristics and expected performance of the discussed CSPs for the analysis of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
| CSP Class | Typical Column(s) | Primary Interaction Mechanism(s) | Common Mobile Phase Mode | Advantages | Disadvantages |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T/V | Inclusion, H-Bonding, Ionic, π-π | Polar Organic, Reversed-Phase | Excellent for underivatized amino acids[4], high success rate, multi-modal. | Can have lower efficiency than newer CSPs. |
| Zwitterionic Ion-Exchange | CHIRALPAK ZWIX(+) / ZWIX(-) | Ion-Exchange, H-Bonding, π-π | Polar Ionic (MeOH-based) | Designed for amino acids[11], MS-compatible, elution order reversal possible.[11] | May require specific mobile phase additives. |
| Polysaccharide-Based | CHIRALPAK IA, CHIRALCEL OD | H-Bonding, Dipole-Dipole, Steric | Normal-Phase, Polar Organic | Broad applicability[1], high efficiency and loading capacity. | Direct separation of underivatized amino acids can be challenging.[4] |
Visualization of Method Development and Separation
A logical workflow is crucial for efficient chiral method development.
Caption: Chiral HPLC method development workflow.
The interaction between the analyte and a macrocyclic glycopeptide CSP is multifaceted.
Caption: Analyte-CSP interaction diagram.
Experimental Protocols
Here we provide detailed starting protocols for two highly recommended methods. These should be optimized further based on the specific instrumentation and system suitability requirements.
Protocol 1: Macrocyclic Glycopeptide Method (Polar Organic Mode)
This protocol is based on the proven success of teicoplanin phases for underivatized amino acids.[4][8]
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (50 / 50 / 0.03 / 0.02, v/v/v/v). Note: The acid/base ratio is critical and may require fine-tuning.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm (due to the phenyl ring) or 210 nm (for the carboxyl group).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Expected Elution Order: Typically, the D-enantiomer (S- in this case) elutes before the L-enantiomer (R- in this case) on teicoplanin phases in polar organic mode, but this must be confirmed with a reference standard.
-
System Suitability:
-
Resolution (Rs): ≥ 2.0 between the (R)- and (S)-enantiomer peaks.
-
Tailing Factor (Tf): ≤ 1.5 for the (R)-enantiomer peak.
-
Protocol 2: Zwitterionic Ion-Exchange Method
This method leverages a CSP specifically engineered for amphoteric molecules.[11]
-
Column: CHIRALPAK® ZWIX(+), 150 x 3.0 mm, 3 µm
-
Mobile Phase: Methanol / Water / Formic Acid / Diethylamine (98 / 2 / 0.2 / 0.1, v/v/v/v). Note: Ensure complete miscibility and equilibration.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
System Suitability:
-
Resolution (Rs): ≥ 2.0 between the (R)- and (S)-enantiomer peaks.
-
Tailing Factor (Tf): ≤ 1.8 for the (R)-enantiomer peak.
-
Method Validation: Ensuring Trustworthiness
Once an optimal separation is achieved, the method must be validated according to ICH Q2(R1) or USP guidelines to ensure it is fit for purpose in a quality control environment.[17] Key parameters include:
-
Specificity: The ability to assess the desired enantiomer unequivocally in the presence of its counterpart and any potential impurities. This is demonstrated by resolving the two enantiomers from each other and from any other peaks.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the undesired (S)-enantiomer that can be reliably detected and quantified, respectively. This is critical for purity analysis.
-
Linearity: Demonstrating a linear relationship between the peak area of the (S)-enantiomer and its concentration over a specified range (e.g., from LOQ to 1.5% of the (R)-enantiomer concentration).
-
Accuracy & Precision: Accuracy is determined by recovery studies of the (S)-enantiomer spiked into the main (R)-enantiomer. Precision (repeatability and intermediate precision) measures the variability of the results.[18][19]
-
Robustness: Deliberately varying method parameters (e.g., mobile phase composition ±2%, temperature ±2°C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.
Conclusion and Recommendations
For the routine enantiomeric purity analysis of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, both Macrocyclic Glycopeptide and Zwitterionic Ion-Exchange CSPs represent highly effective and reliable choices.
-
Primary Recommendation: The Macrocyclic Glycopeptide method using an Astec CHIROBIOTIC T column is the top recommendation. This platform is exceptionally well-documented for its success with underivatized amino acids and offers robust, high-resolution separations.[4][6] Its versatility across multiple mobile phase modes provides a high probability of success during initial method development.
-
Strong Alternative: The Zwitterionic Ion-Exchange method using a CHIRALPAK ZWIX(+) column is an excellent alternative, particularly if MS compatibility is a primary concern or if elution order reversal is needed for peak confirmation.[11] This newer technology is specifically tailored for this class of analytes and can provide excellent selectivity.
While polysaccharide-based CSPs are powerhouses of chiral separation, they should be considered a secondary option for this specific underivatized analyte, potentially requiring more extensive method development or derivatization to achieve the desired performance.
Ultimately, the choice of method should be guided by in-lab screening and validated to meet the specific requirements of the analytical target profile.
References
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]
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Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available from: [Link]
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Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Available from: [Link]
-
Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs. PubMed. Available from: [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]
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Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Stanford University. Available from: [Link]
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Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Chromatography Today. Available from: [Link]
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Chiral HPLC Separations. Phenomenex. Available from: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]
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4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. Available from: [Link]
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Macrocyclic glycopeptide-based chiral stationary phases in high performance liquid chromatographic analysis of amino acid enantiomers and related analogs. ResearchGate. Available from: [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available from: [Link]
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Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. Available from: [Link]
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Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile. ResearchGate. Available from: [Link]
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Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. Available from: [Link]
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(a) Determination of enantiomeric purities by chiral HPLC analysis of... ResearchGate. Available from: [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. Available from: [Link]
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Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. Available from: [Link]
-
Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available from: [Link]
-
Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Semantic Scholar. Available from: [Link]
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Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. PubMed. Available from: [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. RJPT. Available from: [Link]
-
Stereoselective Synthesis and Antimicrobial Studies of Allo-Gibberic Acid-Based 2,4-Diaminopyrimidine Chimeras. MDPI. Available from: [Link]
-
HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic‐based chiral stationary phases: A review. Scilit. Available from: [Link]
-
Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Available from: [Link]
-
Crystal structure and Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-dichlorophenyl). PMC. Available from: [Link]
-
The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... YouTube. Available from: [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments. Available from: [Link]
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A Comparative Guide to Validating Enantiomeric Purity of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid via GC-MS
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological properties.[1] Consequently, the rigorous validation of enantiomeric purity is a non-negotiable aspect of quality control in the pharmaceutical industry.[2] This guide provides an in-depth, comparative analysis of validating the enantiomeric purity of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, a chiral building block of significant interest, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the underlying principles, detail a robust experimental protocol, and compare the GC-MS methodology with alternative techniques, offering researchers and drug development professionals a comprehensive resource for making informed analytical decisions.
The Imperative of Enantiomeric Purity
The differential biological activity of enantiomers is a well-documented phenomenon. For instance, the (S)-(+)-enantiomer of ibuprofen is responsible for its anti-inflammatory effects, while the (R)-(-)-enantiomer is significantly less potent.[1] Therefore, the ability to accurately quantify the enantiomeric excess (ee) of a chiral compound is paramount. For (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, ensuring the desired enantiomer is present in high purity is crucial for its intended biological activity and to mitigate potential off-target effects from the (S)-enantiomer.
GC-MS for Chiral Analysis: A Powerful, Derivatization-Reliant Technique
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the enantiomeric analysis of amino acids.[3] The high separation efficiency of capillary GC columns combined with the sensitive and selective detection offered by MS makes it an attractive method.[4] However, a key consideration for analyzing polar molecules like amino acids is their inherent lack of volatility.[5] This necessitates a derivatization step to convert the analyte into a thermally stable and volatile compound suitable for GC analysis.[3]
The Rationale Behind Derivatization
Derivatization serves a dual purpose in the GC-MS analysis of chiral amino acids:
-
Enhanced Volatility and Thermal Stability: By replacing active hydrogens on the amino and carboxyl functional groups with nonpolar moieties, the volatility of the amino acid is increased, allowing it to traverse the GC column without degradation.[5]
-
Facilitation of Chiral Separation: Derivatization can be performed using either an achiral or a chiral reagent.
-
Achiral Derivatization followed by Chiral GC Column: The amino acid enantiomers are derivatized with an achiral reagent to make them volatile. The separation of these derivatized enantiomers is then achieved on a chiral stationary phase (CSP) within the GC column.[6] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times.[4]
-
Chiral Derivatization followed by Achiral GC Column: The enantiomers are reacted with a single enantiomer of a chiral derivatizing reagent (CDR) to form diastereomers.[7] These diastereomers have different physical properties and can be separated on a conventional achiral GC column.[8]
-
This guide will focus on the first approach, which is often preferred to avoid potential kinetic resolution issues associated with chiral derivatizing agents.
Experimental Protocol: GC-MS Validation of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
This protocol outlines a self-validating system for determining the enantiomeric purity of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
Step 1: Sample Preparation and Derivatization
The choice of derivatizing agent is critical and must be carefully selected to ensure complete reaction without inducing racemization.[3] For amino acids, a common and effective strategy involves a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group.[6]
Protocol:
-
Esterification: Accurately weigh approximately 1 mg of the (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid sample into a reaction vial. Add 1 mL of 3 M HCl in n-butanol. Cap the vial tightly and heat at 100°C for 30 minutes. This step converts the carboxylic acid to its butyl ester.
-
Solvent Evaporation: After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Acylation: To the dried residue, add 200 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 15 minutes. This step acylates the amino group.
-
Final Preparation: After cooling, evaporate the excess reagent and solvent under nitrogen. Reconstitute the derivatized sample in 1 mL of ethyl acetate for GC-MS analysis.
Causality: The esterification with n-butanol and acylation with TFAA are well-established reactions that produce stable, volatile derivatives suitable for GC analysis. The use of acidic butanol for esterification minimizes the risk of racemization at the chiral center.
Step 2: GC-MS Instrumentation and Conditions
The separation of the derivatized enantiomers is achieved using a chiral capillary column. Cyclodextrin-based CSPs are highly effective for this purpose.[9]
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: Cyclodextrin-based chiral capillary column (e.g., Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness).
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Split mode, 50:1) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | Initial 100°C, hold for 1 min, ramp to 220°C at 5°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Causality: The temperature program is optimized to ensure good separation of the enantiomers while maintaining sharp peak shapes. The use of SIM mode enhances sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.
Step 3: Data Analysis and Enantiomeric Purity Calculation
The enantiomeric purity is determined by calculating the enantiomeric excess (% ee) from the peak areas of the two enantiomers in the chromatogram.
Calculation: % ee = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100
A high % ee value (typically >99%) indicates high enantiomeric purity. The limit of detection for the minor enantiomer can be as low as 0.05%.[3]
Visualizing the Workflow
Caption: Workflow for GC-MS validation of enantiomeric purity.
Comparative Analysis with Alternative Methods
While GC-MS is a robust technique, other methods are also widely used for determining enantiomeric purity. The choice of method often depends on the specific compound, available instrumentation, and the required level of sensitivity.[3]
| Parameter | GC-MS | Chiral High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation of volatile, derivatized enantiomers on a chiral stationary phase.[3] | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[10] | Separation using a supercritical fluid as the mobile phase, often with a chiral stationary phase.[9] |
| Sample Preparation | Derivatization is mandatory for non-volatile amino acids to increase volatility.[5] | Often allows for direct injection of the dissolved sample, especially with polysaccharide-based CSPs.[10] | Sample is dissolved in a suitable co-solvent. |
| Stationary Phase | Cyclodextrin-based chiral capillary columns are common.[9] | Polysaccharide-based CSPs (e.g., cellulose, amylose derivatives) are widely used.[3][9] | Similar to HPLC, polysaccharide-based CSPs are very common.[9] |
| Mobile Phase/Carrier Gas | Inert carrier gas (e.g., Helium). | Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water).[9] | Supercritical CO2 with a polar co-solvent (e.g., methanol). |
| Advantages | High resolution and sensitivity, excellent for volatile compounds.[3] | High accuracy, robustness, wide availability of CSPs, can analyze non-volatile compounds directly.[3] | Fast separations, reduced solvent consumption ("green" technique).[9] |
| Disadvantages | Derivatization step can be time-consuming and a potential source of error (e.g., racemization).[3] | Higher solvent consumption compared to GC and SFC. | Requires specialized instrumentation. |
Conclusion: A Self-Validating System for Confidence in Chirality
The validation of enantiomeric purity is a cornerstone of modern drug development. The GC-MS method, when coupled with a carefully optimized derivatization protocol, provides a highly reliable and sensitive system for the analysis of chiral amino acids like (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. The inherent selectivity of the chiral column and the mass spectrometer creates a self-validating system, ensuring the accuracy and trustworthiness of the results.
While alternative techniques like chiral HPLC and SFC offer their own advantages, particularly in avoiding derivatization, GC-MS remains a powerful and cost-effective tool in the analytical chemist's arsenal.[7] The detailed protocol and comparative analysis provided in this guide are intended to empower researchers and drug development professionals to confidently select and implement the most appropriate method for their specific needs, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity - Benchchem. (n.d.).
- A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids - Benchchem. (n.d.).
- Chiral Derivatization Reagents - Analytical Chemical Products - Alfa Chemistry. (n.d.).
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.).
- Analyses of amino acids, Enantiomeric purity - CAT. (n.d.).
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed. (2021, February 14).
- Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids - Benchchem. (n.d.).
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.).
- Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry - MDPI. (2025, June 6).
- TIC GC/MS chromatogram of the chiral amino acid analysis... - ResearchGate. (n.d.).
- Determination of optical purity of amino acids amino acid derivatives and peptides - CAT. (n.d.).
- HOT article: Rapid determination of enantiomeric excess – Analytical Methods Blog. (2012, June 6).
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. (n.d.).
- Gas Chromatography in Chiral Analysis: Detailed Application Notes and Protocols for Researchers and Drug Development Professiona - Benchchem. (n.d.).
- Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS - Chromatography Today. (n.d.).
- Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones - PubMed. (2023, February 1).
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - Scientific Research Publishing. (n.d.).
- (PDF) A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - ResearchGate. (2025, November 25).
- (PDF) Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine - ResearchGate. (2025, August 6).
- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich. (n.d.).
- The Study of Chiral Stationary Phases for Gas Chromatography - AZoM. (2022, July 22).
- Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta Naturae. (2025, December 4).
- Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.).
- Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- 2-AMINO-4-(2,6-DICHLORO-PHENYL)-BUTYRIC ACID - Echemi. (n.d.).
- Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization - Benchchem. (n.d.).
- Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid - Figshare. (2016, January 19).
- Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications - ChemicalBook. (2023, October 13).
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Safety Operating Guide
(R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid proper disposal procedures
Executive Summary: Operational Directive
(R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a halogenated organic intermediate often used in chiral synthesis.[1][2] Because it contains a dichlorophenyl moiety, it must be segregated as Halogenated Hazardous Waste .[1][2]
Crucial Warning: Do not dispose of this compound via sanitary sewer (sink) or general trash.[2] Improper combustion or disposal can release toxic chlorinated byproducts (e.g., hydrogen chloride, dioxins).[1] The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1][2]
Chemical Profile & Hazard Identification
Before handling waste, verify the chemical identity and associated hazards. While specific enantiomer data may be limited, the hazards are consistent with the class of chlorinated amino acid derivatives.
| Property | Detail | Operational Implication |
| Chemical Structure | Chlorinated Phenyl-GABA Analog | Contains C-Cl bonds; requires high-temp destruction.[1][2] |
| Physical State | Solid (White to off-white powder) | Dust inhalation risk; use HEPA vacuum or wet-wiping for spills.[1][2] |
| Primary Hazards | Irritant / Toxic | Causes skin (H315), eye (H319), and respiratory (H335) irritation.[1][3] Harmful if swallowed (H302).[1][2][4][5] |
| Waste Class | Halogenated Organic | Strict Segregation Required. Do not mix with non-halogenated solvents (e.g., acetone, ethanol) if possible, to minimize disposal costs and safety risks.[1][2] |
Pre-Disposal Handling & Segregation
The integrity of your waste stream relies on strict segregation.[2] Mixing halogenated compounds with non-halogenated waste often upgrades the entire container to a more expensive and restrictive disposal category.[2]
The "Halogen Rule"
If a waste container contains >1% halogenated content (by volume or weight), the entire container must be labeled and treated as Halogenated Waste .[2]
-
Compatible Containers: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]
-
Incompatible Materials: Strong oxidizers (peroxides, nitric acid), strong bases (can induce dehydrohalogenation).[1]
-
Labeling: Must explicitly state "Hazardous Waste - Halogenated."[1][2] List the full chemical name; do not use abbreviations or trade names.
Disposal Decision Logic (Workflow)
The following diagram outlines the decision-making process for disposing of (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid in various forms.
Figure 1: Decision logic for segregating and packaging chlorinated amino acid waste.
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid or Contaminated Debris
-
Applicability: Expired pure substance, weighing boats, contaminated gloves, spill cleanup materials.[1][2]
-
Procedure:
-
Containerize: Place waste in a dedicated wide-mouth HDPE jar or a double-lined hazardous waste bag.
-
Labeling: Affix a hazardous waste tag. Check "Toxic" and "Irritant."[1][2][5] Explicitly write: (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid debris.
-
Storage: Store in a satellite accumulation area (SAA) until pickup. Keep lid tightly closed.
-
Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
-
Applicability: Mother liquors, HPLC waste, dissolved reagents.[1][2][6]
-
Procedure:
-
pH Check: Ensure the solution is not dangerously reactive. If the solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize to pH 5–9 only if standard lab protocol permits.[1] Otherwise, tag as "Corrosive" + "Toxic."
-
Segregation: Pour into the Halogenated Solvent waste carboy.
-
Note: Even if the solvent is methanol (non-halogenated), the presence of the dichlorophenyl compound renders the mixture "Halogenated" for incineration purposes.
-
-
Documentation: Record the approximate concentration of the amino acid on the waste log.
-
Emergency Response: Spill Cleanup
Immediate Action: Evacuate the immediate area if dust is airborne.[1][2] Wear PPE (Nitrile gloves, lab coat, safety goggles, and N95 dust mask if powder is loose).[1]
-
Containment:
-
Decontamination:
-
Reporting: Report all spills to your facility’s Chemical Hygiene Officer (CHO).[1][2]
Regulatory Compliance (RCRA Context)
While (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is not explicitly listed on the EPA "P" or "U" lists (unlike some specific chlorinated phenols), it is regulated by characteristic and general duty clauses:
-
Waste Coding: If the waste does not exhibit ignitability or corrosivity, it is often classified as Non-RCRA Regulated Hazardous Waste in federal terms, but many states (e.g., California, Massachusetts) regulate all halogenated organic chemical wastes strictly.[1]
-
Best Practice: Assign a waste profile that mandates Fuel Blending or Incineration .[2]
-
Prohibition: Never dispose of halogenated organics down the drain.[2] This violates the Clean Water Act and can damage municipal water treatment microorganisms.[2]
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (Analog Reference).[1][2] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1][2] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Retrieved from [Link][1]
-
Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated Solvents. Retrieved from [Link]
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Personal protective equipment for handling (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
Executive Safety Summary & Risk Profile
(R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a chiral amino acid derivative primarily utilized as a key intermediate in the synthesis of Vildagliptin (a DPP-4 inhibitor for Type 2 Diabetes).
While often classified generically as an irritant, the presence of the 2,5-dichlorophenyl moiety combined with the amino acid backbone necessitates a higher tier of caution than standard reagents. Halogenated aromatic amines and their acidic derivatives pose specific risks regarding skin sensitization (H317) and respiratory irritation (H335) .
Critical Hazard Assessment:
-
Physical State: Fine crystalline powder. High potential for electrostatic charging and aerosolization.
-
Primary Route of Entry: Inhalation of dust and dermal absorption.
-
Sensitization Risk: Structural analogues in Vildagliptin synthesis (e.g., associated anhydrides) are known sensitizers. You must treat this compound as a potential allergen.
-
Corrosivity: While not a strong acid like liquid butyric acid, the zwitterionic solid can cause serious eye damage (H318/H319) upon contact with mucous membranes.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >100 mg.
| Protection Zone | Standard Requirement | Technical Rationale |
| Hand Protection | Double Gloving (Nitrile) [1]• Inner: 4 mil Nitrile (Examination grade)• Outer: 5-8 mil Nitrile (Extended cuff) | Halogenated organics can permeate standard latex. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Respiratory | P100 / N95 (Minimum)Preferred: Work inside Fume Hood. | As a solid intermediate, dust is the primary vector. If working outside a hood (e.g., balance enclosure), a fit-tested N95 is the absolute minimum; a PAPR is recommended for kg-scale handling. |
| Eye/Face | Chemical Goggles (Not Safety Glasses) | Fine powders can bypass the side gaps of standard safety glasses. Goggles seal the ocular cavity against airborne dust and accidental hand-to-eye transfer. |
| Body | Lab Coat (Tyvek/Poly) + Sleeve Covers | Cotton lab coats can trap dust in fibers, leading to chronic exposure. Disposable Tyvek sleeves prevent wrist-gap exposure between glove and coat. |
Operational Protocol: Safe Handling & Weighing
Phase 1: Preparation & Engineering Controls
-
Static Control: Amino acid derivatives are notorious for static buildup. Use an ionizing fan or anti-static gun inside the balance enclosure.
-
Humidity: Maintain lab humidity >35% to reduce electrostatic fly-off.
-
Containment: All weighing must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.
Phase 2: The Weighing Workflow
-
Don PPE: Put on inner gloves, lab coat, sleeve covers, and then outer gloves. Ensure the outer glove cuffs go over the sleeve covers.
-
Equilibrate: Place the container inside the hood 5 minutes prior to opening to allow airflow patterns to stabilize.
-
Transfer: Use a disposable anti-static spatula. Do not pour . Transfer small amounts to avoid creating a dust cloud.
-
Seal: Wipe the threads of the container with a dry Kimwipe before closing the lid to prevent friction-grinding of particles in the threads.
Phase 3: Decontamination & Waste
-
Solvent Selection: The compound is sparingly soluble in water but soluble in alcohols (Methanol/Ethanol).
-
Cleanup:
-
Disposal: Collect as Halogenated Organic Solid Waste . Do not mix with general trash.
Visualized Safety Logic
A. Operational Decision Tree
This diagram outlines the decision logic for PPE selection based on the scale of operation.
Figure 1: Risk-based logic for selecting engineering controls and PPE based on quantity handled.
B. Emergency Response Workflow
Immediate actions to take in case of exposure.
Figure 2: Step-by-step emergency response protocols for different exposure routes.
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89317, 2-Amino-2-phenylbutyric acid (Structural Analogue Safety Data). Retrieved from
-
Thermo Fisher Scientific (2025). Safety Data Sheet: Ethyl-4-phenyl-2-(4-methyl-2,5-dioxooxazolidin-3-yl) butyrate (Vildagliptin Intermediate). Retrieved from
-
Carl Roth (2025). Safety Data Sheet: Butyric Acid (General Hazard Class Reference). Retrieved from
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from
-
European Chemicals Agency (ECHA). C&L Inventory: 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
